DL-Arabinose
Description
Historical Perspectives in Pentose (B10789219) Carbohydrate Chemistry and Biology Research
The study of pentose carbohydrates, including arabinose, has a rich history intertwined with the broader investigation of sugar structures and properties. Early research in carbohydrate chemistry focused on isolating and characterizing these natural compounds. Emil Fischer's pioneering work in the late 19th century on the structure of sugars, including arabinose, was fundamental. Using techniques like the Kiliani chain extension and oxidation, arabinose was identified as an aldopentose. Fischer's studies on arabinose and its derivatives were crucial in determining the stereochemistry of various sugars and establishing the Fischer projection method for representing carbohydrate structures yale.edu. The name "arabinose" itself is derived from gum arabic, from which it was first isolated, highlighting its historical connection to natural sources wikipedia.org.
Research into pentose sugars also extends to understanding the origins of life. Scientists have explored possible enzyme-free chemical pathways that could have generated pentoses on early Earth, given their essential role in molecules like RNA sciencedaily.comastrobiology.comnih.govnih.gov. Studies involving reactions of simple molecules under prebiotic conditions have shown the formation of pentose sugars, including arabinose, providing clues about primitive biochemistry nih.gov.
Significance of DL-Arabinose as a Model Compound in Glycoscience
This compound, and its individual enantiomers, serve as valuable model compounds in glycoscience due to their relatively simple five-carbon structure. Their behavior in solution, including mutarotation – the interconversion of anomeric forms (alpha and beta pyranose and furanose rings) – is a key area of study where arabinose is frequently used as an example chegg.comacs.orgresearchgate.net. Understanding the equilibrium between these cyclic forms and the open-chain aldehyde is crucial in carbohydrate chemistry acs.org.
Studies on the crystallization behavior of this compound and its enantiomers provide insights into the solid-state properties of sugars and the factors influencing crystal formation acs.orgwhiterose.ac.uk. Furthermore, the structural similarity of arabinose to other sugars makes it a useful tool in biochemical and pharmacological research, particularly in the synthesis of glycoconjugates and the study of enzyme interactions ontosight.airesearchgate.net.
Overview of Contemporary Research Trajectories for this compound
Contemporary research involving this compound spans various chemical and biochemical domains. Its role as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and modified sugars, continues to be explored scirp.orgrug.nl. Chemo-enzymatic methods are being developed for the synthesis of nucleotide sugars like UDP-L-arabinose, which are important in glycosylation processes frontiersin.orgresearchgate.net.
Analytical methods for the detection and quantification of arabinose in various matrices, such as plant hydrolysates and food products, are continuously being refined using techniques like high-performance liquid chromatography (HPLC) and ion chromatography researchgate.netcelignis.comresearchgate.netnih.govnih.gov. These methods are essential for research involving biomass utilization and the analysis of carbohydrate composition.
Furthermore, structural studies investigating the interaction of arabinose with proteins, such as enzymes involved in sugar metabolism or transcriptional regulators, provide detailed insights into molecular recognition and biological processes at the atomic level nih.govnih.govplos.orgoup.com. Crystallographic analysis and molecular docking studies are employed to understand how arabinose binds to proteins and the resulting conformational changes nih.govnih.govplos.orgoup.com.
The utilization of arabinose as a carbon source in microbial systems for the production of various chemicals is also an active area of research, although this often focuses on specific enantiomers like L-arabinose tandfonline.commdpi.comnih.gov. Studies investigate microbial metabolic pathways and the engineering of microorganisms to efficiently utilize arabinose tandfonline.commdpi.comnih.gov.
Physical and chemical properties of this compound, such as melting point, solubility, and optical rotation, remain important characteristics for its identification and use in research wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.com.
Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 147-81-9 | wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.comscbt.com |
| Molecular Formula | C₅H₁₀O₅ | wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.comscbt.com |
| Molecular Weight | 150.13 g/mol | wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.comscbt.com |
| Appearance | White crystalline powder or crystals | wikipedia.orgchemicalbook.comthermofisher.com |
| Melting Point | 158-160 °C or 164-165 °C | wikipedia.orgchemicalbook.com |
| Solubility in Water | Soluble (834 g/L at 25 °C) | wikipedia.orgchemicalbook.com |
| Optical Rotation | 0° ± 10.0° (c=10, water + NH₄OH) for DL | thermofisher.com |
Mutarotation Equilibrium Example (L-Arabinose Data)
While data for this compound equilibrium is not explicitly provided, the mutarotation of L-arabinose illustrates the concept. The equilibrium involves the interconversion of alpha and beta anomers in solution. chegg.com
| Anomer | Specific Rotation |
| Pure α-Arabinose | 202° |
| Pure β-Arabinose | 89.0° |
| Equilibrium Solution | 104° |
Note: This table uses data for L-arabinose to illustrate the concept of mutarotation equilibrium, as specific equilibrium percentages for this compound were not found in the provided context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |
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InChI Key |
PYMYPHUHKUWMLA-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
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Molecular Formula |
C5H10O5 | |
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DSSTOX Substance ID |
DTXSID101333192 | |
| Record name | dl-Xylose | |
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Molecular Weight |
150.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |
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Solubility |
DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |
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Color/Form |
Coarse or fine powder, yellowish white | |
CAS No. |
58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |
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| Record name | L-xylose | |
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| Record name | Arabinose | |
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Chemical Synthesis and Derivatization Research of Dl Arabinose
Strategies for Enantioselective Synthesis of D- and L-Arabinose
The selective synthesis of D- and L-Arabinose is a critical challenge in carbohydrate chemistry, driven by the distinct biological roles of each enantiomer. Researchers have developed various strategies, including enzymatic and chemoenzymatic methods, to achieve high enantiopurity.
The biosynthesis of D-Arabinose in eukaryotes is not as well understood as that of its L-enantiomer. nih.gov However, research has elucidated a proposed pathway for the conversion of D-Glucose to D-Arabinose. nih.gov This pathway involves the pentose (B10789219) phosphate (B84403) pathway, suggesting a route for enzymatic synthesis from more common saccharides. nih.gov In the trypanosomatid Crithidia fasciculata, the conversion of D-Glucose to D-Arabinose has been studied using positionally labeled isotopes, implicating D-ribulose-5-phosphate as a key intermediate. nih.gov
One proposed enzymatic step is the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate, catalyzed by the isomerase domain of glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT). nih.gov This enzyme, typically involved in glucosamine (B1671600) biosynthesis, has been shown to rescue D-arabinose-5-phosphate isomerase-deficient E. coli mutants, and recombinant human GFAT can catalyze this isomerization. nih.gov This discovery opens a potential enzymatic route for the synthesis of D-Arabinose from intermediates of the pentose phosphate pathway.
Chemoenzymatic methods combine the advantages of chemical synthesis and enzymatic catalysis to produce arabinose and its derivatives. A notable approach involves the synthesis of UDP-β-L-arabinose, a crucial nucleotide sugar for glycosyltransferases. frontiersin.orgfrontiersin.org This method starts with the chemical synthesis of L-arabinose-1-phosphate from its β-glycosylsulfonylhydrazide. frontiersin.orgfrontiersin.org This chemically synthesized sugar phosphate then serves as a substrate for a recombinant UDP-sugar pyrophosphorylase, such as those from Arabidopsis thaliana or Bifidobacterium infantis, to produce UDP-β-L-arabinose. frontiersin.orgfrontiersin.org This three-step procedure is efficient and avoids the need for complex protection strategies often required in purely chemical syntheses. frontiersin.orgfrontiersin.org
While this specific method focuses on the L-enantiomer, the principle can be applied to the synthesis of UDP-α-D-arabinose if the corresponding D-arabinose-1-phosphate is used as a starting material. The combination of both enantiomers would yield a chemoenzymatic route to DL-arabinose nucleotide sugars. The enzymatic synthesis of D-xylose and L-arabinose laurate esters has also been achieved through transesterification reactions catalyzed by immobilized Candida antarctica lipase (B570770) B. nih.gov This demonstrates the utility of enzymes in producing arabinose derivatives from the free sugar.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives is a fertile area of research, with applications ranging from antiviral agents to tools for studying carbohydrate-protein interactions.
The synthesis of arabinose-containing glycosides and glycoconjugates is of significant interest due to their biological activities. S-linked arabinoxylan oligosaccharides have been synthesized, which are valuable tools for studying carbohydrate-active enzymes as they are often resistant to enzymatic cleavage. dtu.dk The key step in this synthesis is the anomeric thiol S-alkylation of an orthogonally protected L-arabinopyranoside triflate. dtu.dk
Chemoenzymatic strategies have also been employed for the synthesis of complex glycoconjugates. For instance, glycopeptides bearing a galactose-xylose disaccharide, which is part of the proteoglycan linkage region, have been synthesized. nih.gov This involved the solid-phase synthesis of a xylosylated glycopeptide, followed by the enzymatic transfer of a galactose unit using the galactosyltransferase β4GalT7. nih.gov Glycosynthases, which are engineered glycosidases, have also been used to synthesize various glycosides. nih.gov
| Derivative Type | Synthetic Strategy | Key Intermediates/Enzymes | Significance |
| S-linked Arabinoxylan Oligosaccharides | Chemical Synthesis | L-arabinopyranoside triflate | Enzyme inhibitors, tools for studying carbohydrate-protein interactions. dtu.dk |
| Galactose-Xylose Glycopeptides | Chemoenzymatic | Xylosylated glycopeptides, β4GalT7 | Provides access to well-defined proteoglycan structures for biological studies. nih.gov |
| Various Glycosides | Enzymatic (Glycosynthases) | Engineered glycosidases | Avoids complex protection group chemistry. nih.gov |
Nucleoside derivatives of arabinose have shown interesting biological properties, particularly as antiviral and anticancer agents. madridge.org The synthesis of 2-nitroimidazole (B3424786) nucleosides derived from D-arabinose has been achieved using the Vorbrüggen method. acs.org This method involves the coupling of a silylated heterocyclic base with a protected sugar derivative. acs.org
C-nucleosides, where the nucleobase is attached to the anomeric carbon of the sugar via a C-C bond, have also been synthesized from L-arabinose. researchgate.net For example, the reaction of L-arabinose with malononitrile (B47326) yields an oxazoline (B21484) intermediate that can be further reacted to form various heterocyclic derivatives. researchgate.net The synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives has also been reported as a versatile intermediate for chemotherapeutically important nucleosides. nih.gov
| Nucleoside Derivative | Starting Material | Synthetic Method | Potential Application |
| 2-Nitroimidazole Nucleosides | D-Arabinose | Vorbrüggen Method | Tracers for imaging hypoxia. acs.org |
| C-Nucleosides | L-Arabinose | Reaction with malononitrile | Antiviral, anticancer. researchgate.net |
| 2-Deoxy-2-fluoro-D-arabinofuranosyl Nucleosides | 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | Multi-step chemical synthesis | Chemotherapeutic agents. nih.gov |
| 4'-Thiopyrimidine Nucleosides | L-Arabinose | Ring-contraction followed by Pummerer-type glycosidation | Antiviral. nih.gov |
The synthesis of amino sugar derivatives of arabinose is an important area of research. A convenient synthesis of 4-amino-4-deoxy-L-arabinose has been reported starting from methyl β-D-xylopyranoside. nih.gov This synthesis involves the displacement of a triflate group with an azide (B81097), followed by reduction. nih.gov While this is a mono-amino derivative, the synthetic strategies employed could potentially be adapted for the synthesis of diamino-dideoxy-arabinose derivatives. Further research is required to explore the synthesis of such di-substituted arabinose derivatives.
Triazole Derivatives
The synthesis of triazole derivatives from carbohydrate scaffolds, including this compound, has garnered significant attention due to the diverse biological activities exhibited by this class of heterocyclic compounds. mdpi.comnih.gov The triazole ring, particularly the 1,2,3-triazole isomer, serves as a stable and effective linker in medicinal chemistry, often prepared using the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, providing a reliable method for conjugating a sugar moiety to various functional groups. nih.gov
In the context of this compound, researchers have synthesized arabino glycosyl triazoles as potential therapeutic agents. For instance, a series of these derivatives with different hydrophobic groups attached via the triazole linker have been prepared to mimic decaprenolphosphoarabinose (DPA). nih.gov These compounds were investigated as potential inhibitors of mycobacterial cell wall biosynthesis, a critical pathway for organisms like Mycobacterium tuberculosis. nih.gov The synthesis typically begins by converting arabinose into a glycosyl azide, which is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the target 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net
Beyond simple conjugation, this compound can be incorporated into more complex, fused heterocyclic systems. An example is the synthesis of 3-(α- and β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine. researchgate.net This process involves a multi-step sequence where a hydrazinopyridazine is condensed with D-arabinose, followed by an oxidative cyclization of the intermediate hydrazone to form the fused triazole ring system. researchgate.net Such syntheses demonstrate the utility of this compound as a chiral building block for creating structurally complex C-nucleoside analogues.
The table below summarizes examples of triazole derivatives synthesized from arabinose.
| Derivative Type | Synthetic Approach | Starting Materials from Arabinose | Key Reagents | Reference |
| Arabino glycosyl triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Arabinosyl azide | Various terminal alkynes, Copper(I) catalyst | nih.gov |
| 3-(D-arabinofuranosyl)-1,2,4-triazolo[4,3-b]pyridazine | Condensation followed by oxidative cyclization | D-arabinose | Hydrazinopyridazine | researchgate.net |
| 1,4-disubstituted 1,2,3-triazoles | One-pot substitution–cyclization–oxidation | D-arabinose | Not specified in abstract | researchgate.net |
Mechanistic Studies of Derivatization Reactions Involving this compound
Understanding the reaction mechanisms underlying the derivatization of this compound is fundamental to controlling the yield, regioselectivity, and stereoselectivity of synthetic transformations. Research in this area has focused on key reactions such as glycosylation and carbon chain extension.
The mechanism of glycosylation—the formation of a glycosidic bond—is one of the most studied derivatization reactions for carbohydrates. It operates along a mechanistic continuum between a dissociative unimolecular nucleophilic substitution (SN1) and an associative bimolecular (SN2) pathway. researchgate.net In the SN1-like mechanism, the reaction proceeds through a stabilized oxocarbenium ion intermediate. The SN2 pathway involves a direct backside attack by the nucleophile (the acceptor alcohol) on the anomeric carbon, leading to an inversion of stereochemistry. researchgate.net
The specific pathway that predominates is highly dependent on multiple factors, including the structure of the glycosyl donor (arabinose derivative), the nature of the leaving group, the promoter used, and the nucleophilicity of the glycosyl acceptor. researchgate.netrsc.org Studies have shown that decreasing the nucleophilicity of the acceptor alcohol can cause a shift in the mechanism from the SN2 to the SN1 side of the spectrum. rsc.org This shift has a direct impact on the stereochemical outcome of the reaction, influencing whether the α- or β-glycoside is formed preferentially. researchgate.net By probing glycosylation reactions with a set of model acceptors of varying nucleophilicity, researchers can map the reactivity-selectivity profile and optimize conditions for a desired stereoisomer. rsc.org
Mechanistic insights have also been gained for reactions that modify the carbon backbone of arabinose. A classic example is the Kiliani-Fischer synthesis, which can be used to convert an aldopentose like arabinose into an aldohexose. quora.com The mechanism begins with the nucleophilic addition of cyanide (from HCN) to the carbonyl group of arabinose, forming a cyanohydrin intermediate. quora.com This step creates a new stereocenter, leading to two epimeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, extends the carbon chain by one unit, yielding two C-2 epimeric hexoses. quora.com This reaction sequence illustrates a fundamental pathway for the derivatization of the arabinose aldehyde group.
The table below outlines key mechanistic aspects of this compound derivatization.
| Reaction Type | Mechanism | Key Intermediates | Influencing Factors | Outcome | Reference |
| Glycosylation | SN1-SN2 continuum | Oxocarbenium ion (SN1) | Acceptor nucleophilicity, solvent, temperature, leaving group | Formation of α- or β-glycosidic bonds | researchgate.netrsc.org |
| Chain Extension (Kiliani-Fischer) | Nucleophilic addition, hydrolysis, reduction | Cyanohydrin, glyconic acid | Reaction conditions | Lengthening of the carbon chain, formation of epimers | quora.com |
Structural and Solid State Research of Dl Arabinose
Chiral Behavior and Diastereomer Crystallization of DL-Arabinose Systems
The crystallization of chiral molecules, such as arabinose, can result in either a racemic compound or a conglomerate. Investigations into the solid-state landscape of this compound have been conducted to determine its specific crystallization behavior, particularly in contrast to its diastereomer, xylose. acs.orgacs.orgnih.govtandfonline.com
This compound consistently crystallizes as a stable racemic compound. acs.orgacs.orgtandfonline.com This means that both the D- and L-enantiomers are present in equal amounts within the same crystal lattice structure. researchgate.net Experimental studies have confirmed this behavior, showing that when a solution containing both D- and L-arabinose is crystallized, a single solid phase is formed. nih.govnih.gov Slurry experiments have demonstrated a rapid transformation from the constituent enantiomers into the more stable racemic compound when in a 50:50 w/w ethanol (B145695)/water solvent. acs.orgnih.gov This formation of a racemic compound is indicative of stronger intermolecular interactions between opposite enantiomers than between identical enantiomers. The resulting racemic crystal typically exhibits different physical properties, such as melting point and solubility, compared to its pure enantiomer constituents. nih.gov
In contrast to this compound, its diastereomer, DL-xylose, crystallizes as a conglomerate. acs.orgacs.org A conglomerate is a physical mixture of separate crystals, where each crystal is composed of a single enantiomer (either pure D-xylose or pure L-xylose). nih.gov This difference in crystallization behavior between the diastereomers this compound and DL-xylose highlights how subtle changes in molecular stereochemistry can fundamentally alter solid-state packing and intermolecular interactions, leading to different crystalline forms. acs.orgacs.org While racemic compound formation is more common for chiral molecules in general, the formation of conglomerates is a prerequisite for separation techniques like preferential crystallization. cmu.edursc.org
Crystallographic Properties and Polymorphism of this compound
The distinct crystalline nature of racemic this compound has been thoroughly characterized using X-ray diffraction techniques, revealing its specific unit cell parameters, space group, and the intricate network of intermolecular forces that stabilize the structure. acs.orgacs.orgnih.govresearchgate.net
Single-crystal X-ray diffraction analysis has provided detailed information on the crystal structure of both the pure arabinose enantiomers and the racemic compound. The pure enantiomers (e.g., L-arabinose) crystallize in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. acs.orgnih.gov
In contrast, the racemic this compound crystallizes in a more compact monoclinic structure with the space group P2₁/c. acs.orgresearchgate.net The unit cell of the racemate contains four molecules: two pairs of enantiomers. acs.orgresearchgate.net This structure is characterized by a higher density (1.674 g/cm³) compared to the pure enantiomer crystals (1.660 g/cm³ for L-arabinose). acs.org The crystal morphology also differs, with the pure enantiomer forming elongated rods while the racemic this compound forms block-shaped crystals. acs.orgresearchgate.net To date, no other polymorphs or solvated structures for arabinose have been reported in the literature. acs.orgnih.gov
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Calculated Density (g/cm³) |
|---|
Hydrogen bonding is the dominant intermolecular force governing the crystal structure of sugars. acs.orgnih.gov In the crystal lattice of the pure L-arabinose enantiomer, molecules are linked by a network of four distinct types of intermolecular hydrogen bonds. These include three bonds between hydroxyl groups of different molecules and one bond between a ring-bound oxygen and a hydroxyl group. acs.orgnih.gov
The racemic this compound crystal also features a robust hydrogen-bonding network, which contributes to its thermodynamic stability. researchgate.net In the racemate, D- and L-arabinose molecules are arranged in layers with a repeating DLLD pattern. acs.orgnih.gov Intermolecular hydrogen bonds link opposite enantiomers within the same layers, as well as molecules of the same enantiomer within the same layer and between different layers. acs.orgresearchgate.net The hydrogen bonds in the racemate have been found to be, on average, shorter than those in the pure enantiomer crystals, indicating stronger interactions. researchgate.net
| Compound | Interaction Type | Bonding Distance (Å) |
|---|
Thermodynamic Investigations of this compound Crystallization
Thermodynamic analysis confirms the stability of the racemic this compound compound relative to its constituent enantiomers. acs.orgacs.org Differential scanning calorimetry (DSC) measurements show that the racemic compound has a higher melting temperature (Tₘ) and a greater heat of fusion (ΔHբ) than the pure D- or L-enantiomers. acs.org This indicates that more energy is required to break the crystal lattice of the racemate, confirming it is the more thermodynamically stable form. acs.org
The lattice energy of the racemic compound is calculated to be -222.2 kJ/mol, which is lower (more favorable) than that of the pure enantiomers (e.g., -211.4 kJ/mol for L-arabinose). acs.org This lower lattice energy, combined with the higher density of the racemic crystal, explains the strong preference for its formation when both enantiomers are present in solution. acs.orgresearchgate.net Solubility studies further support these findings, showing that the racemic this compound is less soluble than the individual enantiomers, a characteristic feature of a stable racemic compound. nih.gov
| Compound | Melting Temperature (Tₘ) (°C) | Heat of Fusion (ΔHբ) (kJ/mol) | Lattice Energy (kJ/mol) |
|---|
Phase Diagram Mapping
The phase behavior of the D-arabinose and L-arabinose enantiomeric system has been elucidated through differential scanning calorimetry (DSC). researchgate.netacs.org This analysis indicates that this compound forms a stable racemic compound, which is more thermodynamically stable than its individual enantiomers. acs.orgnih.gov The formation of a racemate is significant, as racemic compounds typically exhibit different crystal structures and thermal properties compared to their constituent enantiomers. researchgate.netnih.gov
The melting point of the this compound racemate is higher than that of the pure enantiomers, which is a key indicator of its greater thermodynamic stability. nih.gov DSC measurements have been used to construct a binary phase diagram for the this compound system, confirming its classification as a racemic compound. researchgate.netacs.org The experimental data from these thermal analyses align with modeled results from the Prigogine–Defay equation, assuming the system forms a racemate. nih.gov
Table 1: Melting Points of Arabinose Enantiomers and this compound Racemate
| Compound | Melting Point (°C) |
| D-Arabinose | 161.4 ± 1.2 |
| L-Arabinose | 162.1 ± 0.4 |
| This compound (Racemate) | 166.7 ± 0.2 |
This table presents the melting temperatures as determined by differential scanning calorimetry, highlighting the higher melting point of the racemic compound. nih.gov
Solubility Investigations and Activity Coefficient Determination in Solvent Mixtures
The solubility of this compound has been systematically investigated in solvent mixtures, particularly ethanol-water systems, which are commonly employed in crystallization processes to modulate solvent viscosity and solid loading. researchgate.netnih.gov Research has shown that the solubility of the racemic this compound is lower than that of the pure L-arabinose enantiomer in a 50:50 w/w ethanol/water mixture across a range of temperatures. researchgate.net This lower solubility is consistent with the racemic compound's higher thermodynamic stability. researchgate.net
Solubility measurements were conducted at various temperatures and in solvent mixtures with increasing ethanol concentrations. researchgate.net The data reveals that the solubility of all arabinose forms increases with temperature. researchgate.net These experimental solubility values are crucial for designing efficient separation and crystallization processes. researchgate.netnih.gov
An analysis of the thermodynamic parameters and activity coefficients in solution was also performed. researchgate.netacs.org The activity coefficient provides insight into the interactions between the solute and the solvent. nih.gov For instance, a study determined the activity coefficients of arabinose solid forms in 50:50 and 70:30 w/w ethanol/water mixtures, which helps in understanding the mixing behavior in these systems. nih.gov
Table 2: Solubility of L-Arabinose and this compound in a 50:50 (w/w) Ethanol/Water Mixture
| Temperature (°C) | L-Arabinose Solubility ( g/100g solvent) | This compound Solubility ( g/100g solvent) |
| 25 | 18.2 | 11.5 |
| 35 | 23.1 | 15.1 |
| 45 | 29.3 | 19.8 |
This table illustrates the lower solubility of the this compound racemate compared to the L-arabinose enantiomer at different temperatures in a mixed solvent system. researchgate.net
Kinetics of Solid-State Transformations
The transformation kinetics of D- and L-arabinose into the more stable racemic compound have been studied in solution. researchgate.netchemicalbook.com Slurry experiments conducted in a 50:50 w/w ethanol/water solvent demonstrated that this compound crystallizes as a stable racemic compound, which transforms rapidly from its constituent enantiomers when they are present in solution. researchgate.netacs.org
This transformation is a critical factor in the purification and isolation of arabinose enantiomers. researchgate.net By monitoring the solid phase over time using techniques like Powder X-ray Diffraction (PXRD), researchers can estimate the kinetics of such transformations. chemicalbook.com The rapid conversion to the racemic form underscores its stability and is a key consideration for any process involving the crystallization of arabinose from a solution containing both enantiomers. researchgate.netchemicalbook.com
Solid-State Spectroscopic Characterization of this compound
The solid-state structure of this compound is primarily characterized using X-ray diffraction techniques. researchgate.netnih.gov Powder X-ray Diffraction (PXRD) is a key method for distinguishing between the racemic compound and its individual enantiomers due to their different crystal structures. researchgate.netnih.gov
The PXRD pattern of the racemic this compound compound shows distinct characteristic peaks that differentiate it from the patterns of pure D- or L-arabinose. acs.org This non-destructive technique is essential for identifying the solid form present in a sample. chemicalbook.com
Key PXRD Peaks for Arabinose Forms: acs.org
This compound (Racemic Compound): Displays key characteristic peaks at 14°, 15°, and 20° (2θ).
D- and L-Arabinose (Enantiomers): Display key peaks at 13°, 21°, and 22° (2θ).
Currently, there are no other known polymorphs or solvated structures for arabinose reported in the reviewed literature. nih.govacs.org While other spectroscopic techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the comprehensive characterization of pharmaceutical solids, detailed analyses and interpretations of these spectra for solid-state this compound are not extensively covered in the primary research literature focused on its crystallographic and phase properties. hmdb.ca
Biochemical Pathways and Enzymology Research of Arabinose Metabolism
Microbial L-Arabinose Catabolism Pathways
The catabolism of L-arabinose, a significant component of plant hemicellulose and pectin (B1162225), is a key metabolic process for many microorganisms. Bacteria and fungi have evolved distinct pathways to convert L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. While both pathways culminate in the same product, they employ different enzymatic strategies. The bacterial pathway is a more direct, redox-neutral series of isomerization and phosphorylation reactions. In contrast, the fungal pathway involves a series of reduction and oxidation steps with differing cofactor requirements.
In bacteria such as Escherichia coli, the breakdown of L-arabinose is a well-characterized process involving three key enzymes that convert L-arabinose to D-xylulose-5-phosphate. This pathway is encoded by the ara operon, which includes the structural genes for these enzymes: araA, araB, and araD. The transport of L-arabinose into the bacterial cell is facilitated by specific transport systems, including a high-affinity ABC transporter (AraFGH) and a low-affinity proton symporter (AraE). Once inside the cell, the catabolic process begins.
L-arabinose isomerase (EC 5.3.1.4), the product of the araA gene, catalyzes the first step in the bacterial L-arabinose catabolic pathway. This enzyme is responsible for the reversible isomerization of L-arabinose to L-ribulose. Research has explored L-arabinose isomerases from various bacterial sources, revealing differences in their properties and optimal conditions.
For instance, the L-arabinose isomerase from the thermophilic bacterium Geobacillus thermodenitrificans was cloned and expressed in Escherichia coli. The purified enzyme, with a molecular mass of approximately 230 kDa, is a tetramer of identical subunits. It exhibits maximal activity at 70°C and a pH of 8.5 in the presence of Mn2+ ions. Another study focused on the thermoacidophilic bacterium Alicyclobacillus acidocaldarius, whose L-arabinose isomerase showed maximal activity at a lower pH of 6.0 to 6.5 and a temperature of 65°C. This research also highlighted the importance of specific amino acid residues, such as Lys-269, in determining the optimal pH for the enzyme's activity.
Beyond its role in L-arabinose metabolism, L-arabinose isomerase has garnered interest for its ability to isomerize D-galactose to D-tagatose, a low-calorie sweetener.
Table 1: Kinetic Properties of L-Arabinose Isomerases from Different Bacterial Species
| Bacterial Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |
| Geobacillus thermodenitrificans | L-arabinose | 142 | 86 | 8.5 | 70 |
| Geobacillus thermodenitrificans | D-galactose | 408 | 6.9 | 8.5 | 70 |
| Alicyclobacillus acidocaldarius | L-arabinose | 48.0 | 35.5 | 6.0-6.5 | 65 |
| Alicyclobacillus acidocaldarius | D-galactose | 129 | 7.5 | 6.0-6.5 | 65 |
The second step in the bacterial pathway is catalyzed by L-ribulokinase (EC 2.7.1.16), encoded by the araB gene. This enzyme phosphorylates L-ribulose at the C5 position, using ATP as the phosphate donor, to produce L-ribulose 5-phosphate. This phosphorylation step is crucial as it "traps" the sugar intermediate within the cell and prepares it for the subsequent epimerization reaction.
Research on L-ribulokinase from Escherichia coli has confirmed its essential role in L-arabinose metabolism. Studies of mutants with defects in the araB gene have shown that the absence of L-ribulokinase activity leads to an inability to grow on L-arabinose. The N-terminal sequence of L-ribulokinase has been characterized, and the enzyme has been isolated and purified, allowing for detailed structural and functional analyses. L-ribulokinase is a member of the FGGY family of carbohydrate kinases.
Table 2: L-Ribulokinase (AraB) Characteristics
| Enzyme | Gene | Organism | Function | Reaction |
| L-Ribulokinase | araB | Escherichia coli | Phosphorylation of L-ribulose | L-ribulose + ATP → L-ribulose 5-phosphate + ADP |
The final enzymatic step in the bacterial L-arabinose catabolic pathway is the epimerization of L-ribulose 5-phosphate to D-xylulose 5-phosphate, catalyzed by L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene. This reaction links the L-arabinose degradation pathway to the central pentose phosphate pathway.
The enzyme from Escherichia coli has a molecular mass of approximately 102 kDa and is believed to be a tetramer of four identical subunits. The mechanism of this epimerase involves a retro-aldol cleavage followed by an aldol condensation, which results in the inversion of the stereochemistry at the C4 position. Studies on mutants deficient in this enzyme have shown that they accumulate L-ribulose 5-phosphate, which can be inhibitory to cell growth. The optimal pH for the E. coli enzyme is 7.0.
Table 3: L-Ribulose-5-Phosphate 4-Epimerase (AraD) Kinetic Parameters
| Substrate | kcat (s-1) |
| L-ribulose 5-phosphate | 10.6 - 20.4 |
Fungi utilize a more complex, oxidoreductive pathway for L-arabinose catabolism, which, like the bacterial pathway, ultimately produces D-xylulose 5-phosphate. This pathway consists of a series of reduction and oxidation reactions. The initial steps were first elucidated in Penicillium chrysogenum and later in Aspergillus niger. The fungal pathway involves an initial reduction of L-arabinose to L-arabinitol, followed by oxidation to L-xylulose, another reduction to xylitol (B92547), and a final oxidation to D-xylulose, which is then phosphorylated. A key feature of this pathway is its reliance on different cofactors for the reductive (NADPH) and oxidative (NAD+) steps, creating a redox imbalance that the cell must manage.
The first step in the fungal L-arabinose catabolic pathway is the reduction of L-arabinose to L-arabinitol. This reaction is catalyzed by an aldose reductase (EC 1.1.1.21), which belongs to the aldo-keto reductase family. In many fungi, this enzyme is not specific to L-arabinose and can also reduce other sugars, most notably D-xylose.
In the well-studied fungus Trichoderma reesei, the main enzyme responsible for this initial reduction is D-xylose reductase (XYL1). Deletion of the xyl1 gene in T. reesei significantly impairs its ability to grow on L-arabinose, demonstrating the crucial role of this enzyme in the pathway. Similarly, in Aspergillus niger, multiple enzymes, including an L-arabinose reductase (LarA) and a D-xylose reductase (XyrA), contribute to the reduction of L-arabinose. The expression of the gene encoding L-arabinose reductase in A. niger is induced by L-arabinose. These reductases are typically NADPH-dependent.
Table 4: Fungal Aldose Reductases Involved in L-Arabinose Metabolism
| Fungus | Enzyme | Gene | Primary Substrates | Cofactor |
| Trichoderma reesei | D-xylose reductase | xyl1 | L-arabinose, D-xylose | NADPH |
| Aspergillus niger | L-arabinose reductase | larA | L-arabinose, D-xylose | NADPH |
| Aspergillus niger | D-xylose reductase | xyrA | L-arabinose, D-xylose | NADPH |
Fungal Pathway
L-Arabinitol 4-Dehydrogenase (LAD1) Research
L-Arabinitol 4-dehydrogenase (LAD1) is a critical enzyme in the catabolism of L-arabinose in fungi. Research on this enzyme, particularly in the cellulolytic and hemicellulolytic fungus Hypocrea jecorina (also known as Trichoderma reesei), has elucidated its essential role in the pentose metabolic pathway. asm.orgnih.gov Genetic studies have demonstrated that the deletion of the lad1 gene leads to a significant inability of the fungus to grow on L-arabinose and its intermediate, L-arabinitol. asm.orgnih.gov This evidence firmly establishes LAD1 as a key component of the L-arabinose utilization pathway. nih.gov
Further investigations have revealed a broader role for LAD1 in sugar metabolism. Genetic evidence indicates its involvement in the catabolism of D-xylose in mutants lacking xylitol dehydrogenase (xdh1) and in D-galactose catabolism in galactokinase (gal1) deficient mutants. nih.gov This suggests that LAD1 can act on multiple sugar alcohols, providing metabolic flexibility to the organism.
To understand its biochemical function, LAD1 from H. jecorina has been produced recombinantly in Escherichia coli and purified for detailed characterization. nih.gov Substrate specificity studies on the purified enzyme have shown that it catalyzes the oxidation of various pentitols and hexitols. nih.gov The enzyme demonstrates the highest catalytic efficiency (kcat/Km) for its primary substrate, L-arabinitol. nih.gov It also oxidizes other sugar alcohols such as D-allitol, D-sorbitol, L-iditol, and L-mannitol, converting them to their corresponding ketoses. nih.gov Interestingly, when acting on galactitol and D-talitol, LAD1 exclusively oxidizes the C4 position, producing L-xylo-3-hexulose and D-arabino-3-hexulose, respectively. nih.gov
L-Xylulose Reductase (LXR/lxr1) Research
L-Xylulose reductase (LXR) is another pivotal enzyme in the fungal L-arabinose catabolic pathway, responsible for catalyzing the reduction of L-xylulose to xylitol. nih.govtandfonline.comresearchgate.net This reaction is a crucial step that connects the L-arabinose pathway to the D-xylose metabolic route. nih.gov LXRs belong to the superfamily of short-chain dehydrogenases and reductases (SDRs). nih.govtandfonline.com
Research in the fungus Trichoderma reesei led to the identification and functional analysis of a novel L-xylulose reductase, LXR3. nih.govnih.gov This 31 kDa protein utilizes NADPH as a cofactor to reduce L-xylulose to xylitol. nih.gov The transcription of the lxr3 gene is specifically induced by the presence of L-arabinose and L-arabitol. nih.gov Deletion of the lxr3 gene in T. reesei results in impaired growth on both L-arabinose and L-arabitol, confirming its essential role in this metabolic pathway. nih.govnih.gov Beyond its primary substrate, LXR3 can also convert other ketoses like D-xylulose, D-ribulose, L-sorbose, and D-fructose to their corresponding polyols. nih.gov
Phylogenetic analyses have shown that fungal LXRs involved in L-arabinose catabolism have evolved independently in different clades of the SDR superfamily. nih.govnih.gov For instance, the LXR3 from T. reesei is phylogenetically distinct from the L-xylulose reductase (LxrA) found in Aspergillus niger. nih.gov This evolutionary diversity is also reflected in cofactor preference; while many fungal LXRs like LXR3 are NADPH-dependent, the first fungal LXR identified, ALX1 from the yeast Ambrosiozyma monospora, is NADH-dependent. nih.gov
D-Xylulose Reductase (XDH) Research
D-Xylulose reductase, more commonly known as xylitol dehydrogenase (XDH), catalyzes the oxidation of xylitol to D-xylulose. researchgate.netnih.govnih.gov This step is a convergence point for the L-arabinose and D-xylose metabolic pathways in fungi. nih.govexlibrisgroup.com In the context of L-arabinose metabolism, XDH acts on the xylitol produced by L-xylulose reductase, thereby funneling the carbon from L-arabinose into the next stage of pentose catabolism. researchgate.netexlibrisgroup.com The product, D-xylulose, is then available for phosphorylation. nih.gov The canonical fungal pathway for both D-xylose and L-arabinose utilization relies on this cofactor-dependent oxidoreductase system, which includes D-xylose reductase (XR) and xylitol dehydrogenase (XDH). nih.gov
Xylulokinase (XK) Research
Xylulokinase (XK) catalyzes the final step in the intracellular L-arabinose catabolic pathway before it enters the central pentose phosphate pathway (PPP). nih.govresearchgate.net Specifically, D-xylulokinase (EC 2.7.1.17) carries out the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose-5-phosphate (Xu5P). nih.gov This phosphorylation is a critical activation step, as Xu5P is a key intermediate of the PPP. exlibrisgroup.comnih.gov
Research on human D-xylulokinase (hXK) has provided significant insights into the enzyme's function and structure. The enzyme is highly specific for its substrate, D-xylulose. nih.gov Kinetic analysis of purified hXK has established its key kinetic parameters. nih.gov The structure of hXK has been determined, revealing a two-domain fold that is characteristic of the sugar kinase/hsp70/actin superfamily. nih.gov This structural work provides a basis for understanding its catalytic mechanism and its high substrate specificity. nih.gov In both bacterial and fungal pentose utilization pathways, xylulokinase plays this essential role of phosphorylating D-xylulose, thereby committing the carbon skeleton derived from sugars like arabinose and xylose to central metabolism. researchgate.net
Enzyme Characterization and Mechanism Studies
Kinetic Parameter Determination and Substrate Specificity of Arabinose-Metabolizing Enzymes
The biochemical characterization of enzymes involved in arabinose metabolism is crucial for understanding their function and efficiency. This involves determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as defining the range of substrates an enzyme can act upon.
Studies on L-xylulose reductase (RpLXR) from the fungus Rhizomucor pusillus revealed a Km value of 8.71 mM for its primary substrate, L-xylulose. This enzyme, which prefers NADPH as a coenzyme, also showed activity towards dihydroxyacetone with a Km of 3.89 mM. tandfonline.com In another example, the characterization of human D-xylulokinase (hXK) established a Km for D-xylulose of 24 ± 3 μM and a kcat of 35 ± 5 s−1, indicating a high affinity and rapid turnover for its substrate. nih.gov The L-arabinose isomerase from Clostridium hylemonae demonstrated a significantly high catalytic efficiency (kcat/Km of 3.69 mM−1s−1) for the conversion of D-galactose to D-tagatose. researchgate.net
Substrate specificity is another key aspect. For instance, LXR3 from T. reesei not only reduces L-xylulose but also acts on D-xylulose, D-ribulose, L-sorbose, and D-fructose. nih.gov In contrast, enzymes like α-L-arabinofuranosidases, which are involved in the breakdown of larger polysaccharides containing arabinose, exhibit distinct specificities. An α-L-arabinofuranosidase from Trichoderma reesei was found to release arabinose from various substrates including p-nitrophenyl-α-L-arabinofuranoside, arabinan (B1173331), and arabinoxylan. nih.govoup.com This enzyme showed a preference for cleaving arabinosyl side-chains over the terminal residues of the arabinan backbone and demonstrated different rates of hydrolysis for various glycosidic linkages, with the order being (1→5) > (1→2) ≥ (1→3). nih.govoup.com
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |
|---|---|---|---|---|---|
| L-Xylulose Reductase (RpLXR) | Rhizomucor pusillus | L-Xylulose | 8.71 | - | - |
| L-Xylulose Reductase (RpLXR) | Rhizomucor pusillus | Dihydroxyacetone | 3.89 | - | - |
| D-Xylulokinase (hXK) | Homo sapiens | D-Xylulose | 0.024 | 35 | 1458.33 |
| L-Arabinose Isomerase | Clostridium hylemonae | D-Galactose | - | - | 3.69 |
Structural Biology of Arabinose-Metabolizing Enzymes (e.g., L-Arabinose Isomerase)
Structural biology provides atomic-level insights into the architecture and function of enzymes. L-arabinose isomerase (AI), which catalyzes the reversible isomerization of L-arabinose to L-ribulose, has been a subject of extensive structural studies. wikipedia.org This enzyme belongs to the family of isomerases, specifically aldose-ketose-isomerases. wikipedia.org
Redox Cofactor Requirements and Imbalances in Arabinose Catabolism
The catabolism of L-arabinose in bacteria involves a series of enzymatic steps that convert it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). brainkart.commicrobiologyresearch.orgbiorxiv.org This pathway has specific requirements for redox cofactors, which are crucial for the catalytic activity of its enzymes.
The initial conversion of L-arabinose to L-ribulose is catalyzed by L-arabinose isomerase (araA gene product), a reaction that does not directly require a redox cofactor. brainkart.comresearchgate.net The subsequent phosphorylation of L-ribulose to L-ribulose-5-phosphate is carried out by L-ribulokinase (araB gene product) and requires ATP as a phosphate donor, but not a redox cofactor in the sense of NADH or NADPH. brainkart.commicrobiologyresearch.org The final step in this specific pathway is the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (araD gene product), which is also a cofactor-independent isomerization. brainkart.comresearchgate.net
Once D-xylulose-5-phosphate enters the pentose phosphate pathway, it is further metabolized, and it is at this stage that significant interactions with the cell's redox cofactor pool occur. researchgate.net The PPP is a major source of NADPH, which is essential for various biosynthetic reactions and for maintaining redox balance within the cell. The metabolism of arabinose-derived intermediates through the PPP can, therefore, influence the cellular NADPH/NADP+ ratio. nih.gov
In some fungal pathways, the conversion of L-arabinose involves reductase and dehydrogenase enzymes that directly utilize redox cofactors. For example, the pathway can proceed through L-arabinitol, which involves an aldose reductase or xylose reductase using NADPH, and L-arabinitol 4-dehydrogenase, which would generate NADH. hmdb.ca The accumulation of certain phosphorylated sugar byproducts during arabinose catabolism can be toxic, prompting responses such as the induction of efflux pumps, which may indirectly impact the cell's energy and redox state. mdpi.com
Table 1: Key Enzymes in Bacterial L-Arabinose Catabolism and their Cofactor Requirements
| Enzyme | Gene Product | Reaction | Direct Redox Cofactor |
| L-arabinose isomerase | AraA | L-arabinose → L-ribulose | None |
| L-ribulokinase | AraB | L-ribulose → L-ribulose-5-phosphate | None (Requires ATP) |
| L-ribulose-5-phosphate 4-epimerase | AraD | L-ribulose-5-phosphate → D-xylulose-5-phosphate | None |
Regulation of Arabinose Metabolic Gene Expression
The expression of genes involved in arabinose metabolism is tightly controlled to ensure that the necessary enzymes are synthesized only when arabinose is available and more favorable carbon sources, such as glucose, are absent. nih.govwikipedia.orgasm.org This regulation occurs primarily at the transcriptional level and involves a complex interplay of specific regulatory proteins, global regulators, and overarching mechanisms like carbon catabolite repression.
Transcriptional Regulation by AraC Protein
In Escherichia coli, the central regulator of the L-arabinose operon (araBAD) is the AraC protein. wikipedia.orgnih.gov AraC is a classic example of a regulatory protein that functions as both a repressor and an activator, depending on the presence of its effector molecule, L-arabinose. wikipedia.orguniprot.org
In the absence of arabinose , AraC acts as a repressor. An AraC dimer binds simultaneously to two distinct DNA sites: the operator site araO₂ and the initiator half-site araI₁. uniprot.orglibretexts.org This joint binding forces the DNA between these sites to form a loop, which physically blocks the promoter region (PBAD) and prevents RNA polymerase from initiating transcription of the araBAD structural genes. uniprot.orglibretexts.org In this state, AraC also negatively autoregulates its own expression by binding to another operator site, araO₁, located within the promoter of the araC gene itself. wikipedia.org
In the presence of arabinose , the sugar binds to AraC, causing a conformational change in the protein. wikipedia.orguniprot.org This change shifts the binding preference of the AraC dimer. Instead of binding to araO₂ and araI₁, the arabinose-bound AraC dimer preferentially binds to the adjacent initiator half-sites, araI₁ and araI₂. uniprot.orglibretexts.org This binding action breaks the repressive DNA loop and, in conjunction with the Catabolite Activator Protein (CAP, also known as CRP), recruits RNA polymerase to the PBAD promoter, leading to robust transcription of the araBAD genes. libretexts.orgresearchgate.net The arabinose-bound AraC complex also activates transcription of the arabinose transporter genes, araE and araFGH, creating a positive feedback loop for arabinose uptake. nih.govresearchgate.net
Global Regulators and Their Impact on Arabinose Metabolism (e.g., XYR1)
Beyond the specific action of AraC, global regulatory proteins coordinate arabinose metabolism with other cellular processes. In fungi, such as Hypocrea jecorina (Trichoderma reesei), the regulation of genes for plant biomass degradation, including those for arabinose utilization, is controlled by different transcription factors. The zinc binuclear cluster protein XYR1 (Xylanase Regulator 1) is a master regulator for cellulase and hemicellulase expression. nih.govnih.gov
Research has shown that XYR1 is essential for the transcriptional regulation of xylanase-encoding genes and also plays a crucial role in the fungus's ability to utilize D-xylose. nih.gov While another transcription factor, ARA1, is more directly involved in regulating genes for L-arabinose metabolism, studies indicate that XYR1 is also involved. nih.gov Deletion of both xyr1 and ara1 is required to completely eliminate the fungus's growth on L-arabinose, demonstrating a cooperative or overlapping regulatory function. nih.gov The regulatory targets of XYR1 include not only hydrolytic enzymes but also sugar transporters necessary for pentose uptake. nih.govnih.gov
In bacteria, a key global regulator impacting the arabinose operon is the Catabolite Activator Protein (CAP or CRP), which is discussed in the context of catabolite repression below.
Carbon Catabolite Repression Effects on Pentose Utilization Pathways
Carbon catabolite repression (CCR) is a global regulatory mechanism that ensures bacteria preferentially utilize the most energy-efficient carbon sources, typically glucose, before metabolizing alternative sugars like arabinose or xylose. nih.govasm.orgresearchgate.net This creates a distinct hierarchy of sugar utilization. nih.govasm.org
The effect of CCR on the arabinose operon is mediated by the intracellular concentration of cyclic AMP (cAMP) and the Catabolite Activator Protein (CRP). brainkart.compnas.orgnih.gov
When glucose is abundant , cAMP levels in the cell are low. Without sufficient cAMP, CRP cannot bind to its target site upstream of the araBAD promoter. The binding of the cAMP-CRP complex is a prerequisite for the full activation of transcription, even when arabinose is present and AraC is in its activator form. brainkart.compnas.org Therefore, the presence of glucose effectively prevents the induction of the arabinose operon. brainkart.comnih.gov
When glucose is scarce , intracellular cAMP levels rise, allowing the formation of the cAMP-CRP complex. This complex then binds to the DNA, and if arabinose is also present, it works synergistically with the arabinose-bound AraC protein to fully activate the transcription of the araBAD genes. pnas.orgnih.gov
Furthermore, a repressive hierarchy can exist even among pentoses. In E. coli, when both arabinose and xylose are present, the cells will often consume arabinose first. nih.govasm.org This is due to a mechanism where the arabinose-bound AraC protein can bind to the promoters of the xylose utilization genes and inhibit their expression, a phenomenon known as catabolite repression by arabinose. nih.govasm.org This cross-regulation ensures a sequential and orderly utilization of available pentose sugars. nih.govasm.org
Table 2: Regulatory States of the E. coli araBAD Operon
| Carbon Sources Present | AraC State | cAMP-CRP Binding | Transcription Level |
| Neither Glucose nor Arabinose | Repressor (DNA loop) | No | Basal (Off) |
| Glucose only | Repressor (DNA loop) | No | Basal (Off) |
| Glucose + Arabinose | Activator | No | Low (Repressed) |
| Arabinose only | Activator | Yes | High (Activated) |
Microbial Metabolism and Ecological Research of Arabinose
Utilization of L-Arabinose by Microorganisms in Biorefineries
Assimilation of Arabinose from Lignocellulosic Biomass Hydrolysates
Microorganisms capable of effectively assimilating L-arabinose from LCB hydrolysates are crucial for maximizing the utilization of biomass resources. tandfonline.commdpi.com L-arabinose is present in varying but significant amounts in different LCB sources, including agricultural residues and wood waste materials. jmb.or.krcranfield.ac.uk For instance, sugar beet pulp is highlighted as a particularly rich source of L-arabinose. cranfield.ac.uk
Microbial pathways for L-arabinose assimilation typically involve its transport into the cell followed by a series of enzymatic conversions to intermediates of central carbon metabolism. In many bacteria, such as Escherichia coli and Salmonella, L-arabinose is catabolized via the isomerase pathway, involving L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate-4-epimerase (AraD), which converts L-arabinose to D-xylulose-5-phosphate. jmb.or.krtandfonline.commdpi.com This product then enters the pentose (B10789219) phosphate (B84403) pathway. jmb.or.krtandfonline.commdpi.com Fungal pathways, on the other hand, often involve an oxidoreductive route. jmb.or.krmdpi.com Metabolic engineering efforts are focused on enhancing L-arabinose utilization in industrial strains like Saccharomyces cerevisiae to enable the co-fermentation of mixed sugars present in LCB hydrolysates. jmb.or.krmdpi.comresearchgate.net
Microbial Arabinose Transporters (e.g., AraF, AraE) and Their Specificity
The uptake of L-arabinose from the extracellular environment is mediated by specific membrane transporters, which vary among different microbial species. These transporters are the initial gatekeepers determining the accessibility of intracellular metabolic pathways to external L-arabinose.
In Escherichia coli, L-arabinose transport is facilitated by two systems: AraE, a low-affinity proton symporter, and the AraFGH ABC transporter, a high-affinity system where AraF is the periplasmic binding protein. oup.comasm.org Salmonella, in contrast, primarily relies on the AraE transporter for L-arabinose uptake and lacks the AraFGH system. nih.govbiorxiv.org
The characteristics of these transporters, including their substrate specificity and affinity, significantly impact the efficiency of L-arabinose assimilation. jmb.or.krmdpi.com For example, the Saccharomyces cerevisiae Gal2 transporter, known for galactose transport, can also transport L-arabinose, albeit with lower affinity compared to some dedicated L-arabinose transporters. jmb.or.krnih.gov Engineering strains with highly efficient L-arabinose transporters, such as LAT-1 from Neurospora crassa, has been shown to improve L-arabinose uptake rates and fermentation performance. jmb.or.krmdpi.com
Role of L-Arabinose in Microbial Growth and Virulence
L-arabinose is not merely a carbon source but can also function as a signaling molecule that influences bacterial growth dynamics and the expression of virulence factors, particularly in the context of host colonization and infection. tandfonline.comnih.govresearchgate.net
Impact on Salmonella Virulence Gene Expression
Studies on Salmonella enterica have revealed that L-arabinose can significantly impact the expression of genes associated with virulence. L-arabinose has been found to repress the expression of genes within Salmonella Pathogenicity Island 1 (SPI-1), a critical region encoding a type III secretion system necessary for invading host intestinal epithelial cells. nih.gov This repression is dependent on the transport of L-arabinose into the bacterial cell but does not require its subsequent metabolism or the action of the traditional arabinose regulator AraC. nih.gov The proposed mechanism involves L-arabinose interfering with HilD, a key regulator of SPI-1 gene expression, potentially at a post-translational level. tandfonline.comnih.govresearchgate.net This regulatory effect suggests that Salmonella may utilize L-arabinose as an environmental cue to fine-tune its virulence strategy in response to the availability of this plant-derived sugar in the host environment. tandfonline.comnih.govresearchgate.net While L-arabinose can dampen SPI-1 mediated invasion, it simultaneously supports Salmonella growth, indicating a potential strategic shift by the pathogen to favor proliferation when L-arabinose is available. tandfonline.comresearchgate.net
Colonization of Edible Plants by Foodborne Pathogens (e.g., Escherichia coli O157:H7)
Edible plants represent a potential vehicle for the transmission of foodborne pathogens like Escherichia coli O157:H7. L-arabinose is a prevalent sugar in plant cell walls, present in polysaccharides like pectin (B1162225) and arabinans. microbiologyresearch.orgnih.gov Research has investigated how E. coli O157:H7 interacts with and utilizes L-arabinose during plant colonization. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net
E. coli O157:H7 possesses the necessary genes for L-arabinose metabolism (araBAD) and transport (araF), and these genes are expressed when the bacterium is exposed to L-arabinose or plant-derived polysaccharides containing arabinose. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netmicrobiologyresearch.org Although E. coli lacks the potent plant cell wall-degrading enzymes found in some other bacteria, it can still access and metabolize L-arabinose released from these complex plant structures. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netmicrobiologyresearch.org The ability to utilize L-arabinose as a nutrient source likely contributes to the survival and colonization capabilities of E. coli O157:H7 on edible plants, highlighting the ecological interplay between the pathogen and its plant environment. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netmicrobiologyresearch.org
Modulation of Gut Microbiota by L-Arabinose Consumption
Dietary intake of L-arabinose can influence the composition and metabolic activities of the gut microbiota. asm.orgmdpi.comresearchgate.netdntb.gov.ua Due to its limited absorption in the upper gastrointestinal tract, L-arabinose reaches the large intestine where it becomes available for fermentation by the resident microbial community. asm.org
L-arabinose serves as a fermentable substrate for various gut bacteria, impacting their growth and the production of metabolites. asm.orgmdpi.comresearchgate.netdntb.gov.ua Studies in animal models have demonstrated that L-arabinose consumption can alter the diversity and relative abundance of different bacterial taxa in the gut. mdpi.comresearchgate.netdntb.gov.ua
While L-arabinose has been explored for potential health benefits related to blood glucose regulation and gut health in healthy contexts, its effects can be different during states of infection or metabolic imbalance. asm.orgmdpi.comresearchgate.netdntb.gov.ua For instance, in a mouse model of Salmonella infection, high dietary L-arabinose intake was shown to exacerbate the infection by promoting dysbiosis, specifically leading to an increase in Enterobacteriaceae, including the invading Salmonella. asm.orgasm.org This suggests that in a compromised gut environment, L-arabinose can potentially fuel the growth of pathogens, underscoring the complex and context-dependent impact of dietary components on the gut ecosystem and host susceptibility to infection. asm.orgasm.org Furthermore, L-arabinose consumption has been linked to increased production of hydrogen gas by gut microbes and has shown promise in mitigating aspects of metabolic syndrome in mice, indicating its potential influence on host metabolism via the gut microbiota. researchgate.netdntb.gov.ua
Effects on Gut Microbiota Diversity and Profile
Research indicates that L-Arabinose can significantly impact the structure and function of gut microbiota. Studies have shown that L-Arabinose intake affects the composition of intestinal microflora, leading to changes in the relative abundance of certain bacterial species. For instance, L-Arabinose has been observed to decrease the ratio of Parabacteroides to Thick-walled Bacteria and increase the relative abundance of beneficial species such as Parabacteroides gordonii and Akkermansia muciniphila. tandfonline.com These alterations in intestinal flora can lead to a reduction in LPS production, contributing to decreased inflammation. tandfonline.com
However, some studies suggest that L-arabinose treatment can lead to a loss of gut microbiome diversity and an overgrowth of Enterobacteriaceae, particularly upon Salmonella infection in mice. asm.org This phenomenon might be influenced by the existing microbiota community structure and nutritional competition. asm.org
Short-Chain Fatty Acid Production via Gut Bacterial Fermentation
L-Arabinose is poorly absorbed in the human gut, making it available for fermentation by gut bacteria as a source of carbon and energy. asm.org This fermentation process leads to the production of short-chain fatty acids (SCFAs). tandfonline.com SCFAs are known to have positive physiological effects on host health. mdpi.com
Studies have shown that the intake of L-Arabinose is followed by an increased production of SCFAs in the gut. tandfonline.com For example, in pigs, the presence of L-Arabinose in the diet increased the ileal flow of volatile fatty acids and lactic acid, suggesting microbial degradation of L-Arabinose in the gut. nih.gov Similarly, L-Arabinose feeding increased the production of SCFAs in the cecum of rats. nih.gov Changes in SCFA productivity in the gut, potentially caused by bacteria like Bacteroides and Bifidobacterium, which were found to be higher in groups supplemented with L-Arabinose, may influence the metabolism of other compounds, such as dietary daidzein (B1669772). nih.gov
While specific data tables detailing SCFA production directly from Arabinose fermentation across various studies were not consistently available in the search results, the research consistently indicates that Arabinose is fermented by gut bacteria, leading to increased SCFA levels.
L-Arabinose and the SOS Response in Microorganisms
L-Arabinose has been investigated for its effects on the SOS response in microorganisms, particularly in the context of pathogenic bacteria like Escherichia coli O157:H7. The SOS response is a global regulatory network activated in bacteria in response to DNA damage, which can lead to the induction of virulence factors like Shiga toxin 2 (Stx2) in E. coli O157:H7. nih.govnih.gov
Research indicates that L-Arabinose can inhibit Stx2 prophage induction in E. coli O157:H7. nih.govnih.gov Mechanistically, L-Arabinose at certain concentrations (e.g., 9, 12, or 15 mM) has been shown to diminish the levels of RecA protein, a key mediator of the SOS response, thereby contributing to reduced Stx2-converting phage induction. nih.govnih.gov L-Arabinose inhibited quorum sensing and oxidative stress response, both of which are known to positively regulate the SOS response and subsequent Stx2 phage production. nih.govnih.gov Furthermore, L-Arabinose impaired the arginine transport and metabolism in E. coli O157:H7, which are also involved in Stx2 phage production. nih.govnih.gov These findings suggest that L-Arabinose may act as an inhibitor of Stx2 prophage induction in E. coli O157:H7. nih.govnih.gov
Plant Metabolism and Biological Significance Research of L Arabinose
Occurrence and Distribution of L-Arabinose in Plant Cell Wall Components
L-Arabinose is a significant constituent of various plant cell wall polysaccharides and glycoproteins. nih.govnih.gov It is predominantly found in the furanose form (L-Araf) within cell wall structures, although the activated precursor is in the pyranose form (UDP-L-arabinopyranose, UDP-Arap). oup.compnas.org L-Ara is a key component of the pectic wall polymer rhamnogalacturonan-I (RG-I) and is also present in hydroxyproline-rich glycoproteins (HRGPs) such as arabinogalactan (B145846) proteins (AGPs) and extensins. pnas.org
Pectic Arabinan (B1173331) and Arabinogalactan-Proteins (AGPs)
L-Arabinose is a major component of pectic arabinan and arabinogalactan-proteins (AGPs). nih.govnih.govnih.gov Arabinans are polymers composed of an α-1,5-linked L-arabinofuranosyl backbone, often substituted with α-1,2 and/or α-1,3-linked L-arabinose side chains. researchgate.net Arabinogalactan proteins (AGPs) are highly glycosylated proteins in the plant extracellular matrix, with their glycan chains primarily consisting of arabinose and galactose-rich polysaccharide side chains attached to a protein core. frontiersin.orgnih.govmdpi.com These AG glycans typically have a backbone of β-1,3 linked galactose with β-1,6 linked galactose sidechains substituted with α-L-Arabinose (Ara)f. nih.gov Arabinans, although distinct from pectins, are often widely distributed among the hemicellulose and pectin (B1162225) components of the plant cell wall. researchgate.net AGPs can interact with pectin rhamnogalacturonan-I (RG-I) and form larger complexes with wall polysaccharides. nih.gov Both RG-I and AGPs share similar L-Ara-containing structures, including galactan chains substituted with terminal L-Ara, and contain relatively large quantities of L-Ara in the form of α-1,5-linked and -branched arabinan. pnas.org
Rhamnogalacturonan II and Arabinoxylans
L-Arabinose is also present in the complex pectic polymer rhamnogalacturonan II (RG-II) and arabinoxylans. nih.govnih.govnih.govpnas.org In grasses, a significant portion of L-Ara is found in arabinoxylan, where it decorates the xylan (B1165943) backbone. pnas.org In dicots like Arabidopsis, xylan is less frequently arabinosylated. pnas.org Arabinose is present in the side chains of rhamnogalacturonan II in the form of β-L-arabinofuranose and α-L-arabinopyranose. bme.hu Arabinoxylans in wheat straw can form covalent ester-ether bridges with lignins via ferulic acids, which are esterified to pectins through L-Ara residues in plants such as spinach and sugar beet. nih.gov
Glycosylated Signaling Peptides (e.g., CLAVATA3) and Small Glycoconjugates
Beyond cell wall polymers, L-Arabinose is found in glycosylated signaling peptides, such as CLAVATA3 (CLV3), and small glycoconjugates. nih.govnih.govresearchgate.net Extensin-type arabino-oligosaccharides are attached to glycosylated signaling peptides, including the CLAVATA3/Endosperm surrounding region-related (CLE) peptides. nih.gov The arabino-oligosaccharide is necessary for the proper function of CLV3 as a signaling molecule. nih.gov O-arabinosylation with β-linked-L-arabinofuranosyltransferases at hydroxyproline (B1673980) also occurs in short signaling peptides of the CLE-like family. conicet.gov.ar In addition to its occurrence in molecules synthesized in the Golgi lumen, L-Ara is also found in small glycoconjugates synthesized in the cytosol, such as flavonoids like quercetin (B1663063) 3-O-arabinoside. nih.govpnas.orgresearchgate.net
Biosynthesis and Interconversion of L-Arabinose in Plants
L-Arabinose is synthesized in plants in the form of UDP-L-arabinopyranose (UDP-Arap). nih.gov The synthesis of UDP-L-Ara involves de novo pathways and potentially a salvage pathway. lib4ri.choup.com
De Novo UDP-L-Arabinopyranose Synthesis
The primary known route for the de novo synthesis of L-Ara in plants is the synthesis of UDP-L-Arap from UDP-D-xylose (UDP-Xyl). nih.govnih.govlib4ri.ch This reaction is catalyzed by UDP-Xyl 4-epimerases (UXEs) through C-4 epimerization of UDP-Xyl. nih.govlib4ri.ch This enzymatic epimerization reversibly interconverts UDP-D-Xyl and UDP-L-Ara, with the equilibrium favoring UDP-L-Ara production under physiological conditions. The reaction mechanism involves transient oxidation at C-4 via tightly bound NAD+, followed by stereospecific reduction.
The de novo pathway for UDP-sugar synthesis begins with UDP-glucose (UDP-Glc), which is synthesized from sucrose (B13894) and UDP by sucrose synthase or from glucose 1-phosphate (Glc 1-P) and UTP by UDP-Glc pyrophosphorylase or UDP-sugar pyrophosphorylase. nih.gov UDP-Glc is then converted to UDP-glucuronic acid (UDP-GlcA) by UDP-Glc dehydrogenase. lib4ri.ch UDP-GlcA undergoes C-6 decarboxylation by UDP-GlcA decarboxylase (UDP-Xyl synthase, UXS) to form UDP-Xyl. lib4ri.ch Subsequently, UDP-L-Ara is synthesized from UDP-Xyl by UDP-Xyl 4-epimerase. lib4ri.ch
Land plants possess dual de novo pathways for the synthesis of UDP-Xyl and UDP-L-Ara, located in both the cytoplasm and the Golgi apparatus. lib4ri.ch In Arabidopsis, the Golgi-localized UXE AtMUR4 is a major contributor to UDP-L-Ara synthesis. lib4ri.ch Cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) with UXE activity, such as AtUGE1 and AtUGE3 in Arabidopsis, also catalyze this reaction. lib4ri.ch Studies on Arabidopsis mutants have indicated the contribution of bifunctional UGEs to UDP-L-Ara synthesis. lib4ri.ch
Interconversion of UDP-L-Arabinopyranose to UDP-L-Arabinofuranose
While UDP-L-Arap is the activated sugar synthesized, L-Ara is predominantly found in the furanose form (L-Araf) within plant cell walls. oup.compnas.org The interconversion of UDP-L-arabinopyranose (UDP-Arap) and UDP-L-arabinofuranose (UDP-Araf) is catalyzed by nucleotide sugar mutases, also known as Reversibly Glycosylated Proteins (RGPs). oup.comnih.govebi.ac.ukresearchgate.net These enzymes are plant-specific cytosolic proteins that can associate with the endomembrane system. oup.comnih.gov In Arabidopsis thaliana, the RGP protein family consists of five members, and studies have identified some of these members as UDP-L-Ara mutases that catalyze the formation of UDP-Araf from UDP-Arap. oup.comnih.govresearchgate.net This interconversion is crucial for plant development and cell wall establishment. oup.comnih.govebi.ac.uk Although UDP-Arap is synthesized within the Golgi lumen, it is not the preferred substrate for glycosyltransferases that incorporate L-Araf into glycans. pnas.org Therefore, UDP-Arap must exit the Golgi to be converted to UDP-Araf in the cytosol by UDP-Ara mutases, and subsequently, UDP-Araf must be transported back into the Golgi lumen for glycosylation reactions. pnas.orgresearchgate.net
The L-Arabinose Salvage Pathway
The salvage pathway provides an alternative route for the synthesis of nucleotide sugars, including UDP-L-Arap. researchgate.net This pathway recycles free L-Ara released during the degradation and metabolism of L-Ara-containing molecules. nih.govpnas.org The process involves the sequential action of specific enzymes. First, free L-Arap is phosphorylated by L-arabinokinase1 (ARA1), converting it into L-Arap 1-P. nih.gov Subsequently, L-Arap 1-P is converted to UDP-L-Arap by UDP-sugar pyrophosphorylase (USP) in the cytosol. nih.gov
The L-Ara salvage pathway is physiologically important. For instance, an Arabidopsis mutant deficient in ARA1 (ara1) exhibits severe growth defects when exposed to high concentrations of L-Ara, suggesting the pathway's role in detoxification. nih.gov Studies involving USP-knockdown Arabidopsis lines have also demonstrated the physiological significance of USP in vegetative tissues. nih.gov Furthermore, evidence indicates the importance of the salvage pathway for UDP-L-Arap in developing pollen. nih.gov
Degradation of L-Arabinose-Containing Molecules in Plants
L-Arabinose-containing molecules in plant cell walls undergo hydrolysis by various glycoside hydrolases (GHs). nih.gov This degradation is essential for cell wall remodeling during growth and development, as well as during responses to environmental signals. nih.gov L-Ara residues are present as side chains in hemicelluloses and pectins, and their presence can influence the complete degradation of these polysaccharides. researchgate.netnih.gov
Role of Glycoside Hydrolases (e.g., α-L-Arabinofuranosidases)
Glycoside hydrolases play a crucial role in breaking down the complex L-Ara-containing polysaccharides. Alpha-L-arabinofuranosidases (α-L-Arafs) (EC 3.2.1.55) are a key group of enzymes involved in this process. researchgate.netfrontiersin.orgnih.gov These are exo-type enzymes that specifically hydrolyze the α-L-arabinosyl side chains linked through α-L-(1,2), α-L-(1,3), and α-L-(1,5) O-glycosidic bonds at the non-reducing ends of various polysaccharides. frontiersin.org Substrates for α-L-Arafs include the α-L-Araf residues of pectic arabinan, arabinoxylan, and AGP found in plant cell walls. nih.gov
Plant α-L-arabinofuranosidases belong to different glycoside hydrolase families, such as GH family 3 and GH family 51. nih.govfrontiersin.org Many plant GHF 3 and GHF 51 α-L-arabinofuranosidases are bifunctional enzymes, also possessing β-xylosidase activity. nih.gov These enzymes work in concert with other hemicellulases and pectinases to facilitate the complete degradation of hemicelluloses and pectins. researchgate.netnih.gov De-arabinosylation of cell wall polysaccharides by plant α-L-arabinofuranosidases accompanies various physiological processes, including fruit ripening and elongation growth. researchgate.net In monocotyledons, increased α-L-arabinofuranosidase activity is observed during the cessation of elongation growth and is thought to contribute to arabinoxylan debranching. researchgate.net These enzymes also play a role in seed storage mobilization, fruit softening, and the turnover of arabinogalactan proteins during seed maturation. researchgate.net
Biological Function of L-Arabinose in Plant Growth and Development
L-Arabinose is integral to plant growth and development, primarily through its significant contribution to the structure and properties of plant cell walls. glycopedia.euoup.comnih.gov Cell walls are dynamic structures that largely control plant growth, development, structure, and adaptation processes. glycopedia.euoup.comnih.gov L-Ara is a key component of various cell wall polymers and glycoproteins that contribute to the intricate architecture of the wall. nih.govoup.comnih.gov
The metabolism and recycling of L-Ara are also linked to plant development. The physiological importance of the L-Ara salvage pathway, particularly in pollen development, highlights its role beyond just detoxification. nih.gov
Biotechnological Production and Conversion Research of L Arabinose
Extraction and Purification of L-Arabinose from Biomass
L-arabinose is a constituent of biopolymers like hemicellulose, pectin (B1162225), arabinogalactan-protein complexes, and plant gums. tandfonline.com Extracting and purifying L-arabinose from these sources involves breaking down the complex structures to release the monomeric sugar.
Acid Hydrolysis of Agricultural By-products (e.g., Corncobs, Sugar Beet Pulp)
Acid hydrolysis is a conventional method used to release L-arabinose from agricultural by-products rich in arabinan (B1173331) or arabinoxylan, such as corncobs and sugar beet pulp. tandfonline.comscirp.orgbme.hu This process typically involves treating the biomass with acid at elevated temperatures. bme.hu
For instance, a method for preparing L-arabinose from sugar beet pulp involves treating the pulp with aqueous alkali to extract a crude araban (B12323894) extract, followed by purification steps like ultrafiltration and then acid hydrolysis of the purified extract to yield a crude L-arabinose solution. google.com This is followed by further purification and crystallization. google.com Another study optimized hydrolysis conditions for corn fiber using oxalic acid, achieving a yield of 14.89% L-arabinose under specific temperature, time, acid concentration, and solid-liquid ratio. tandfonline.com Dilute acid, such as 0.5 M sulfuric acid, can also be used to selectively hydrolyze arabinoxylan from materials like beer spent grains to release L-arabinose. tandfonline.com
While acid hydrolysis can provide relatively high yields, it has drawbacks, including the generation of harmful substances under high alkaline concentrations and temperatures, corrosion of equipment, potential environmental pollution, and the complexity of procedures due to the generation of salts during neutralization. scirp.org
Enzymatic Hydrolysis of Lignocellulosic Materials
Enzymatic hydrolysis offers a milder and more environmentally friendly alternative to acid hydrolysis for breaking down lignocellulosic biomass and releasing fermentable sugars, including L-arabinose. nih.govresearchgate.net Hemicellulase enzymes, specifically arabinofuranosidases, are crucial for cleaving the arabinofuranosyl linkages in arabinoxylans and arabinogalactans, thereby releasing L-arabinose. The synergistic action of various enzymes is often necessary for efficient hydrolysis of both cellulose (B213188) and hemicelluloses within the complex lignocellulosic structure. nih.gov
Enzymatic hydrolysis of arabinoxylan from corn fiber using enzymes from fungi like Penicillium funiculosum can produce L-arabinose and D-xylose. tandfonline.com This enzymatic approach is often coupled with other methods, such as selective fermentation, for purification. tandfonline.com
Biopurification Methods (e.g., Yeast-Mediated Processes)
Biopurification methods, particularly those involving yeasts, have emerged as promising approaches to enrich L-arabinose from sugar mixtures obtained from biomass hydrolysis. tandfonline.comresearchgate.netnih.gov These methods leverage the ability of certain microorganisms to selectively metabolize other sugars present in the hydrolysate while leaving L-arabinose untouched, thereby increasing its purity. nih.gov
For example, a study demonstrated the use of Pichia anomala strain Y161 for purifying L-arabinose from xylose mother liquor. researchgate.netnih.gov This yeast strain could effectively metabolize other sugars but showed poor capacity for utilizing L-arabinose due to low activities of the necessary enzymes. researchgate.netnih.gov Under optimized fermentation conditions (32.5°C, 75 hours, 21% xylose mother liquor), the purity of L-arabinose reached 86.1% of the total sugar content. researchgate.netnih.gov Another study using Candida boidinii on a glucose- and arabinose-rich hydrolysate from corn fiber achieved an arabinose purity of 97% after four days of aerobic biopurification. srce.hr This method resulted in a solution containing 13 g/L arabinose. srce.hr Biopurification offers a cost-effective way to purify L-arabinose from hemicellulosic hydrolysates, although it may result in the loss of other valuable sugars. srce.hr
Microbial Production of Value-Added Chemicals from L-Arabinose
L-arabinose can serve as a substrate for the microbial production of various value-added chemicals, including biofuels and sugar alcohols. tandfonline.comcranfield.ac.ukmdpi.com While research on arabinose-based bioproduction is less extensive compared to glucose or xylose, efforts are being made to engineer microbial strains capable of efficiently utilizing L-arabinose. tandfonline.comcranfield.ac.uk
Biofuel Production (e.g., Ethanol)
L-arabinose can be microbially converted into biofuels, such as ethanol (B145695). tandfonline.comcranfield.ac.ukmdpi.com However, many microbial strains, including Saccharomyces cerevisiae (a common industrial ethanol producer), cannot naturally metabolize L-arabinose efficiently, necessitating genetic engineering to introduce the necessary metabolic pathways. tandfonline.comoup.comnih.gov
Studies have explored the production of ethanol from L-arabinose by Saccharomyces cerevisiae strains engineered with fungal or bacterial L-arabinose metabolic pathways. oup.comoup.comresearchgate.net While these engineered strains can produce ethanol from L-arabinose, the rate of fermentation under anaerobic conditions can be low. oup.comoup.comresearchgate.net For instance, one study reported an ethanol production of about 0.1 g over 70 hours with an engineered S. cerevisiae strain. oup.comoup.com Other yeast strains, such as Candida tropicalis, Scheffersomyces stipitis, and Torulopsis sonorensis, as well as bacteria like Erwinia chrysanthemi, have been identified as L-arabinose assimilators capable of ethanol production, sometimes in co-fermentation with other sugars like glucose and xylose. mdpi.com S. stipitis has been reported to produce 0.15 g/g of ethanol from L-arabinose. mdpi.com
Sugar Alcohol Production (e.g., Arabitol, Xylitol)
L-arabinose can also be microbially converted into sugar alcohols, such as arabitol and xylitol (B92547). tandfonline.comcranfield.ac.ukmdpi.com Arabitol is a pentitol (B7790432) with potential applications in the food and pharmaceutical industries as a sweetener. tandfonline.com Xylitol is another widely used sugar alcohol sweetener. usda.govkaist.ac.kr
Certain yeast strains are known to produce arabitol from L-arabinose. Pachysolen tannophilus and Candida tropicalis have been identified as effective L-arabitol producers, accumulating significant amounts of L-arabitol under aerobic conditions. tandfonline.com For example, P. tannophilus and C. tropicalis achieved yields of 0.59 g/g and 0.64 g/g of L-arabitol, respectively, from L-arabinose. tandfonline.com Some strains have produced over 35 g/L of arabitol from arabinose with a yield of 0.70 g/g. tandfonline.com Arabitol can also be produced from arabinose-rich lignocellulosic hydrolysates. tandfonline.com
While L-arabinose can be converted to xylitol, it is more commonly associated with arabitol production. However, research is exploring ways to produce xylitol from sugar mixtures containing L-arabinose without co-producing arabitol, which can complicate purification. usda.gov Engineered strains or specific fermentation strategies are being investigated for this purpose. kaist.ac.kr For example, co-fermentation of L-arabinose and glycerol (B35011) with an engineered strain has resulted in xylitol production. tandfonline.com
Data Table: Examples of Microbial Conversion of L-Arabinose
| Microorganism | Substrate(s) | Product | Yield (g/g) | Titer (g/L) | Conditions | Source |
| Pachysolen tannophilus | L-Arabinose | L-Arabitol | 0.59 | - | Aerobic | tandfonline.com |
| Candida tropicalis | L-Arabinose | L-Arabitol | 0.64 | - | Aerobic | tandfonline.com |
| Candida sp. (strains) | L-Arabinose (80 g/L) | Ethanol | 0.18 | - | Oxygen-limited | mdpi.com |
| Ambrosiozyma monospora | L-Arabinose (80 g/L) | Ethanol | 0.18 | - | Oxygen-limited | mdpi.com |
| Scheffersomyces stipitis | L-Arabinose + Glucose + Xylose | Ethanol | 0.15 | - | Fermentation | mdpi.com |
| Scheffersomyces stipitis | L-Arabinose + Glucose + Xylose | Arabitol | 0.24 | - | Fermentation | mdpi.com |
| Engineered strain | L-Arabinose (10.5 g/L) + Glycerol (11.8 g/L) | Xylitol | 0.92 | 9.7 | Shake flasks (36h) | tandfonline.com |
| Engineered strain | L-Arabinose (20.1 g/L) + Glycerol (10.3 g/L) | Xylitol | - | 14.5 | Bioreactors (30h) | tandfonline.com |
Organic Acid Production (e.g., Lactic Acid, Succinic Acid)
The biotechnological conversion of L-arabinose into organic acids like lactic acid and succinic acid is an area of active research. Succinic acid, a dicarboxylic acid, is an intermediate in the citric acid cycle and has applications as a chemical intermediate, in medicine, and in the production of polymers and resins. Lactic acid is another important platform chemical with various industrial uses. While the search results confirm the importance of these organic acids and the potential for their production via biotechnology, specific detailed research findings on the conversion of L-arabinose directly to lactic acid or succinic acid were not extensively detailed in the provided snippets. However, the broader context of utilizing common sugars from lignocellulosic biomass for valuable compound production, including organic acids, is highlighted.
Amino Acid Production (e.g., L-Lysine, L-Glutamate)
L-Arabinose can potentially serve as a carbon source for the microbial production of amino acids such as L-lysine and L-glutamate. L-Lysine is an essential amino acid with applications in human nutrition and animal feed. L-Glutamate is a key neurotransmitter and a widely used flavor enhancer. The conversion of various sugars into amino acids by microorganisms is a well-established biotechnological process. While the provided search results confirm the importance and properties of L-lysine and L-glutamate (though less directly detailed in the context of L-arabinose conversion in the snippets), specific research findings on the direct bioconversion of L-arabinose to these amino acids were not prominently featured. Metabolic engineering approaches are often employed to enhance the production of amino acids from various carbon sources.
Other Chemical Building Blocks (e.g., 2,3-Butanediol (B46004), 1,2,3-Butanetriol, Putrescine)
Beyond organic acids and amino acids, L-arabinose can be a substrate for the production of other valuable chemical building blocks through microbial fermentation and bioconversion. These include 2,3-butanediol, 1,2,3-butanetriol, and putrescine. 2,3-Butanediol is a vicinal diol with applications as a precursor to plastics and pesticides. It can be produced by various microorganisms through butanediol (B1596017) fermentation. 1,2,3-Butanetriol is another triol with potential industrial uses. Putrescine is a biogenic polyamine and a precursor to spermidine (B129725), formed by the breakdown of amino acids. While the search results confirm the existence and properties of these compounds, detailed research specifically on their production from L-arabinose was not extensively provided in the snippets. The broader concept of converting common sugars from lignocellulosic biomass into valuable compounds is relevant here.
Enzymatic Conversion for Rare Sugar Production
Enzymatic conversion plays a crucial role in the biotechnological production of rare sugars from more abundant sugar sources like L-arabinose. L-Arabinose isomerase (AI) is a key enzyme in this process.
L-Arabinose Isomerase Applications for L-Ribulose and L-Ribose Production
L-Arabinose isomerase (L-AI) catalyzes the reversible isomerization of L-arabinose to L-ribulose. L-Ribulose is a rare sugar that serves as a precursor for the synthesis of L-nucleoside analogues, which have applications as antiviral and anticancer drugs. While the equilibrium of the L-arabinose isomerase reaction typically favors L-arabinose, strategies such as enzymatic cascades and product purification methods (e.g., using Ca2+ ion exchange columns) are being developed to increase the yield of L-ribulose. Research has explored the efficient expression and encapsulation of L-arabinose isomerase in yeast spores for L-ribulose production. L-Ribose, another rare sugar, can also be produced through enzymatic conversion, often involving L-ribulose as an intermediate.
L-Arabinose Isomerase Applications for D-Tagatose Production from D-Galactose
L-Arabinose isomerase can also catalyze the isomerization of D-galactose to D-tagatose. D-Tagatose is a low-calorie rare sugar with potential as a functional sweetener due to its nutraceutical and prebiotic properties. The enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerase is a recognized method for its production. Most reported L-AI enzymes are dependent on metallic ions like Mn2+ and/or Co2+ as cofactors, although research is exploring metallic-ion-independent L-arabinose isomerases for industrial applications. Studies have characterized the kinetic parameters of L-arabinose isomerase from different sources for both L-arabinose and D-galactose substrates. For example, an L-arabinose isomerase from Bacillus amyloliquefaciens showed K_m values of 251.6 mM for D-galactose and 92.8 mM for L-arabinose, with corresponding catalytic efficiency (k_cat/K_m) values of 2.34 and 46.85 mM⁻¹ min⁻¹, respectively.
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis
Metabolic engineering and synthetic biology approaches are increasingly applied to enhance the biosynthesis of desired products from L-arabinose in microbial hosts. These strategies involve modifying existing metabolic pathways or introducing new pathways to improve the efficiency and yield of the target compound. By manipulating genes and regulatory elements, researchers can optimize the flow of carbon from L-arabinose towards the production of organic acids, amino acids, rare sugars, and other valuable chemicals. While the provided search results broadly mention metabolic engineering in the context of producing chemicals and fuels from biomass, specific detailed examples of metabolic engineering of microorganisms for enhanced production of compounds from L-arabinose were not extensively covered in the snippets. However, the principle involves redirecting the cell's metabolic resources to favor the synthesis of the desired product from the L-arabinose substrate.
Compound Table
| Compound | PubChem CID |
| L-Arabinose | 5460291 |
| Lactic Acid | 612 |
| Succinic Acid | 1110 |
| L-Lysine | 5962 |
| L-Glutamate | 330 |
| 2,3-Butanediol | 262 |
| 1,2,3-Butanetriol | 20497 |
| Putrescine | 1045 |
| L-Ribulose | 134833 |
| L-Ribose | 90428 |
| D-Tagatose | 92092 |
| D-Galactose | 439357 |
Interactive Data Table (Example based on search result)
| Substrate | Enzyme Source | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹ min⁻¹) |
| D-Galactose | Bacillus amyloliquefaciens AI | 251.6 | 589.5 | 2.34 |
| L-Arabinose | Bacillus amyloliquefaciens AI | 92.8 | 4350 | 46.85 |
Note: This table is generated based on specific data found in one search result and serves as an example of how detailed research findings can be presented.
L-Arabinose, a five-carbon sugar (pentose), is a significant constituent of plant cell walls, primarily found within polysaccharides like hemicellulose and pectin. Its abundance in renewable biomass makes it a promising substrate for biotechnological processes aimed at producing a variety of valuable chemicals and rare sugars. Research in this area focuses on developing efficient microbial and enzymatic systems to convert L-arabinose into diverse products.
Organic Acid Production (e.g., Lactic Acid, Succinic Acid)
The bioconversion of L-arabinose into organic acids such as lactic acid and succinic acid is an important avenue in biomass valorization. Succinic acid, a C4 dicarboxylic acid, is a key intermediate in cellular metabolism and a versatile building block for various industrial applications, including polymers, resins, and solvents. Lactic acid, a C3 hydroxycarboxylic acid, is another significant platform chemical used in food, pharmaceuticals, and biodegradable plastics. While the fundamental metabolic pathways for producing these acids from sugars are known in various microorganisms, research specifically on utilizing L-arabinose as the primary carbon source for their efficient production is ongoing. The complexity of L-arabinose metabolism in some industrial strains necessitates metabolic engineering to optimize carbon flux towards the desired organic acid.
Amino Acid Production (e.g., L-Lysine, L-Glutamate)
L-Arabinose can also serve as a substrate for the biotechnological production of valuable amino acids like L-lysine and L-glutamate. L-Lysine is an essential amino acid widely used in animal feed and human nutrition. L-Glutamate is a non-essential amino acid with significant roles as a neurotransmitter and a flavor enhancer. Microorganisms capable of utilizing L-arabinose can be engineered to overproduce these amino acids. This typically involves modifying pathways related to L-arabinose uptake and metabolism, as well as amplifying enzymes involved in the biosynthesis of the target amino acid. While the search results confirm the importance of L-lysine and L-glutamate, detailed studies focusing exclusively on L-arabinose as the carbon source for their production were not prominently found in the provided snippets.
Other Chemical Building Blocks (e.g., 2,3-Butanediol, 1,2,3-Butanetriol, Putrescine)
Beyond organic acids and amino acids, L-arabinose can be converted into other valuable chemical building blocks. These include 2,3-butanediol, a C4 diol with various industrial applications as a precursor for chemicals and polymers, produced through microbial fermentation. 1,2,3-Butanetriol is a C4 triol with potential uses in polymers and other fine chemicals. Putrescine, a C4 diamine, is a precursor for polyamines like spermidine and has applications in polymer synthesis. The utilization of L-arabinose for the production of these compounds often requires the introduction or optimization of specific metabolic pathways in suitable host microorganisms. While the search results provide information on these compounds, specific research detailing their production directly and efficiently from L-arabinose was not extensively covered in the provided snippets.
Enzymatic Conversion for Rare Sugar Production
Enzymatic conversion is a powerful tool for transforming abundant sugars like L-arabinose into rare sugars, which have unique properties and high market value, particularly in the food and pharmaceutical industries.
L-Arabinose Isomerase Applications for L-Ribulose and L-Ribose Production
L-Arabinose isomerase (L-AI) is a key enzyme that catalyzes the reversible isomerization of L-arabinose to L-ribulose. L-Ribulose is a valuable rare ketopentose used in the synthesis of L-nucleoside analogs, which are important antiviral and anticancer agents. Although the equilibrium of the L-AI reaction typically favors L-arabinose, strategies such as coupling L-AI with other enzymes (e.g., fructokinase) in enzymatic cascades or implementing efficient product separation methods (e.g., using Ca2+ ion exchange chromatography) are employed to enhance L-ribulose yield. Research has explored the use of L-AI from various microbial sources, and studies have focused on improving enzyme stability and activity for industrial applications, including the encapsulation of L-AI in yeast spores. L-Ribose, an aldopentose and an enantiomer of D-ribose, can also be produced, often through further enzymatic conversion of L-ribulose.
L-Arabinose Isomerase Applications for D-Tagatose Production from D-Galactose
In addition to its activity on L-arabinose, L-arabinose isomerase can also catalyze the isomerization of D-galactose to D-tagatose. D-Tagatose is a rare ketohexose known for its low caloric value and prebiotic properties, making it a promising functional sweetener. The enzymatic conversion of D-galactose using L-AI is a primary method for D-tagatose production. Many L-AIs require divalent metal ions, such as Mn2+ or Co2+, for optimal activity. However, research is exploring metallic-ion-independent L-AIs to simplify the production process and address potential safety concerns associated with residual metal ions in food-grade products. Kinetic studies have characterized the efficiency of L-AIs from different sources on both L-arabinose and D-galactose substrates. For instance, an L-AI from Bacillus amyloliquefaciens demonstrated different kinetic parameters for the two substrates, with a higher catalytic efficiency observed for L-arabinose compared to D-galactose.
| Substrate | Enzyme Source | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹ min⁻¹) |
| D-Galactose | Bacillus amyloliquefaciens AI | 251.6 | 589.5 | 2.34 |
| L-Arabinose | Bacillus amyloliquefaciens AI | 92.8 | 4350 | 46.85 |
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis
Metabolic engineering and synthetic biology are powerful tools employed to improve the efficiency and expand the product spectrum of L-arabinose bioconversion. These approaches involve rational design and modification of microbial metabolic pathways to enhance L-arabinose uptake, optimize its catabolism, and increase the flux towards desired products. Strategies include overexpression of key enzymes, blocking competing pathways, engineering enzyme properties, and constructing synthetic pathways for novel products. While the provided search results highlight the general importance of metabolic engineering in biotechnology, specific detailed examples of engineering microorganisms for enhanced production of the aforementioned compounds specifically from L-arabinose were not extensively detailed in the snippets. However, the principles of metabolic engineering are broadly applicable to optimize the utilization of L-arabinose as a feedstock for the sustainable production of a wide range of biochemicals.
Analytical Methodologies in Dl Arabinose Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of DL-Arabinose analysis, providing powerful tools for both separating the compound from complex matrices and quantifying its concentration. Different chromatographic techniques are employed based on the specific analytical goal, ranging from rapid qualitative assessments to precise quantitative and enantiomeric separations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of sugars, including arabinose. nih.govusda.gov The method separates components in a liquid sample by passing them through a column packed with a stationary phase. For sugar analysis, specific columns like those packed with a cation-exchange resin in the lead(II) form or amino-functionalized columns are often utilized. usda.govemu.ee
The separation is typically achieved using an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, with detection commonly performed by a refractive index (RI) detector. emu.ee Research has demonstrated that careful manipulation of the mobile phase can achieve excellent baseline resolution of various monomeric sugars, including arabinose. nih.gov While powerful for quantification, standard HPLC methods may not resolve the D- and L-enantiomers of arabinose without specialized chiral columns or mobile phase additives.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative or semi-quantitative analysis of carbohydrates. creative-biolabs.comnih.gov This technique involves spotting a sample onto a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. creative-biolabs.com The plate is then placed in a developing chamber with a suitable mobile phase. Due to their high polarity, carbohydrates can be challenging to separate on standard polar supports, but TLC remains a valuable tool. creative-biolabs.com
After development, the separated spots are visualized, often by spraying with a reagent that reacts with the sugars to produce colored spots. While primarily used for identification and purity checks, TLC coupled with image analysis software can be adapted for semi-quantitative determination of carbohydrates. nih.gov Components in a hydrolysate, including arabinose, can be detected using TLC analysis. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC/MS), is a highly sensitive and accurate method for sugar analysis. nih.govnih.gov A critical requirement for GC analysis is the volatility of the analyte. Since sugars like arabinose are non-volatile, a derivatization step is necessary. rsc.org This involves converting the sugar into a volatile derivative, such as an alditol acetate (B1210297) or a trimethylsilyl (B98337) (TMS) ether. nih.govrsc.org
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components are then detected, often by a mass spectrometer, which provides both quantification and structural information. Research has shown that GC/MS can be used to differentiate between D- and L-arabinose after derivatization, as the resulting diastereomeric products exhibit different peak patterns and retention times in the chromatogram. nih.govplos.org This method has been successfully applied to quantify low amounts of D-arabinose in complex biological samples like urine. nih.gov
Capillary Electrophoresis for Enantiomeric Separation
Capillary Electrophoresis (CE) is a highly efficient and versatile technique for analytical enantioseparations. nih.gov Resolving the D- and L-forms of arabinose from a racemic mixture is a key analytical challenge that CE is well-suited to address. The separation is achieved by adding a chiral selector to the background electrolyte in the capillary. nih.gov
Cyclodextrins and their derivatives are among the most frequently used chiral selectors in CE. nih.govspringernature.com These molecules form transient, diastereomeric complexes with the individual enantiomers of the analyte. The differing stabilities and/or electrophoretic mobilities of these complexes cause the enantiomers to migrate at different velocities through the capillary, resulting in their separation. nih.gov This approach allows for the effective resolution of chiral compounds, making it an indispensable tool in the analysis of this compound.
Spectroscopic and Diffraction Techniques for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopic and diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms within a molecule. For this compound, X-ray diffraction has been particularly informative.
X-Ray Diffraction for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is a definitive technique for analyzing the solid-state landscape of chiral compounds like arabinose. nih.gov It provides direct information about crystal structure and is used to determine whether a mixture of enantiomers crystallizes as a conglomerate (a mechanical mixture of separate D- and L-crystals) or a racemic compound (a well-ordered crystal lattice containing equal amounts of both enantiomers). nih.gov
Studies on this compound have confirmed that it crystallizes as a stable racemic compound. acs.orgnih.gov This is in contrast to its diastereomer, DL-xylose, which forms a conglomerate. acs.orgnih.gov
Single Crystal X-Ray Diffraction analysis of this compound has provided high-quality data, allowing for detailed examination of its crystal structure and hydrogen bonding motifs. acs.orgresearchgate.net This analysis has also revealed morphological differences between the racemic compound and its constituent enantiomers. Single crystals of enantiomerically pure D- or L-arabinose tend to form elongated rods, whereas the racemic this compound crystallizes in a distinct block shape. nih.govacs.org
Powder X-Ray Diffraction (PXRD) is used to analyze the bulk crystalline material. researchgate.netcarleton.edu The PXRD pattern serves as a fingerprint for a specific crystalline phase. The pattern for the racemic compound of this compound is significantly different from that of the pure enantiomers, allowing for clear identification. nih.govacs.org
The table below summarizes the key characteristic peaks observed in the PXRD patterns for this compound and its individual enantiomers, highlighting the structural differences. nih.govacs.orgresearchgate.net
| Crystalline Form | Key Characteristic Peaks (2θ) |
| This compound (Racemic Compound) | 14°, 15°, 20° |
| D-Arabinose (Enantiomer) | 13°, 21°, 22° |
| L-Arabinose (Enantiomer) | 13°, 21°, 22° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the structural elucidation and analysis of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the molecular structure, including the anomeric configuration and the conformation of the sugar ring. In solution, arabinose exists as an equilibrium mixture of different isomers, primarily the α and β pyranose and furanose forms. nih.gov
¹H NMR spectra of arabinose exhibit distinct signals for the anomeric protons, which resonate at different chemical shifts depending on their axial or equatorial orientation. hmdb.caspectrabase.com These signals can be used to determine the relative proportions of the different isomers in solution. Spin-decoupling experiments can be used to assign the signals of the other protons in the sugar ring. rsc.org
¹³C NMR spectroscopy provides information on each carbon atom in the arabinose molecule. The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are highly sensitive to the stereochemistry of the sugar. nih.govomicronbio.com For instance, the C1 signal for the α- and β-pyranose forms of D-arabinose appear at distinct chemical shifts. omicronbio.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also utilized to correlate the signals of directly bonded protons and carbons, aiding in the complete assignment of the NMR spectra. hmdb.ca
Table 1: ¹³C NMR Chemical Shifts for D-[1-¹³C]arabinose in D₂O omicronbio.com
| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| α-pyranose | 98.2 | 73.4 | 74.0 | 70.0 | 67.9 |
| β-pyranose | 94.1 | 70.0 | 70.1 | 70.2 | 64.0 |
| α-furanose | 102.6 | ||||
| β-furanose | 96.6 | ||||
| *Assignments may be interchangeable. |
Thermal Analysis Methodsnih.govnih.govresearchgate.net
Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, including its phase behavior and solubility. These methods provide valuable data for the design of crystallization processes and for understanding the stability of different solid forms. nih.govnih.govresearchgate.net
Differential Scanning Calorimetry (DSC) for Phase Diagram Mappingnih.govnih.govresearchgate.net
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal properties of this compound, such as melting point and heat of fusion. acs.orgresearchgate.net DSC has been instrumental in mapping the binary phase diagram of the D- and L-arabinose enantiomers. nih.govnih.govresearchgate.net By analyzing mixtures of the two enantiomers at various compositions, it has been demonstrated that this compound forms a stable racemic compound. nih.govnih.govresearchgate.net This is in contrast to other sugars like xylose, which forms a conglomerate. nih.govnih.govresearchgate.net
Table 2: Thermal Properties of Arabinose Enantiomers and Racemate from DSC acs.org
| Compound | Melting Temperature (°C) | Heat of Fusion (J/g) |
| D-Arabinose | 163.4 ± 1.1 | 235 ± 11 |
| L-Arabinose | 164.2 ± 0.3 | 240 ± 1 |
| This compound | 168.0 ± 0.4 | 262 ± 2 |
Thermogravimetric Methods for Solubility Measurementnih.govnih.gov
Thermogravimetric analysis (TGA) can be adapted as a method for determining the solubility of compounds like this compound in various solvents. nih.govnih.govresearchgate.net This technique involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, and then heating it in the TGA instrument to evaporate the solvent. The mass of the remaining solid (the solute) is then measured, allowing for the calculation of solubility. acs.org
This method has been successfully applied to measure the solubility of D-arabinose, L-arabinose, and the racemic this compound in solvent mixtures, such as ethanol (B145695)/water, at different temperatures. nih.govnih.gov Research has shown that the solubility of the racemic this compound is lower than that of the individual enantiomers, which further confirms that the racemic compound is the more stable solid form. nih.gov These solubility data are essential for designing and optimizing crystallization-based separation and purification processes. nih.govnih.gov
Advanced Techniques for Metabolomics and Proteomics Related to Arabinose Metabolism
The study of arabinose metabolism in various organisms is greatly facilitated by advanced analytical techniques in metabolomics and proteomics. These approaches provide a comprehensive understanding of the metabolic pathways and the enzymes involved.
In the field of metabolomics, carbon-13 (¹³C) labeling experiments coupled with in vivo NMR spectroscopy have been pivotal in elucidating the metabolic fate of L-arabinose in yeasts. nih.gov By supplying ¹³C-labeled L-arabinose to cells, researchers can trace the labeled carbon atoms as they are incorporated into various intracellular metabolites. nih.gov This has provided direct evidence for the operation of specific catabolic pathways, such as the redox pathway involving the conversion of arabinose to arabitol and then to xylulose. nih.gov Furthermore, these studies have revealed connections between arabinose metabolism and other central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Proteomics techniques are essential for identifying and quantifying the enzymes involved in arabinose metabolism. Bioprospecting efforts, for example, aim to discover novel enzymes with improved properties for the efficient conversion of arabinose. nih.gov Once a potential organism is identified, proteomic analysis can help to identify the specific enzymes responsible for the observed metabolic capabilities. Subsequent genetic and metabolic engineering can then be used to express these enzymes in industrial microorganisms like Saccharomyces cerevisiae to enable or enhance their ability to utilize arabinose. nih.gov
Pharmacological and Biomedical Research Applications of L Arabinose
Modulation of Glucose and Insulin (B600854) Responses
Research has extensively focused on the ability of L-Arabinose to influence glucose and insulin responses, primarily through its interaction with intestinal enzymes responsible for sucrose (B13894) digestion.
L-Arabinose is a well-documented inhibitor of intestinal sucrase, the enzyme responsible for breaking down sucrose into glucose and fructose (B13574) for absorption. nih.gov Studies have demonstrated that L-Arabinose acts as an uncompetitive inhibitor of sucrase. evodrop.comnih.gov This specific mode of inhibition means that L-Arabinose binds to the enzyme-substrate complex, preventing the catalytic conversion of sucrose into its monosaccharide components. The inhibitory effect is selective for sucrase, with research showing no significant inhibition of other intestinal enzymes such as maltase, isomaltase, trehalase, lactase, or glucoamylase. nih.gov This selectivity ensures that the digestion of other carbohydrates, like starch, remains largely unaffected. nih.gov The inhibition of sucrase activity by L-Arabinose effectively delays the digestion of sucrose, leading to a slower and reduced absorption of glucose into the bloodstream. nih.gov
A direct consequence of sucrase inhibition is the attenuation of postprandial glycemic and insulinemic responses following the consumption of sucrose-containing foods and beverages. hho-bulgaria.com Numerous human clinical trials have substantiated this effect. For instance, the addition of L-Arabinose to a sucrose-containing drink has been shown to significantly lower the peaks of both blood glucose and insulin. hho-bulgaria.comnih.gov One study involving healthy volunteers demonstrated that adding 5g of L-arabinose to a 50g sucrose drink lowered the glucose and insulin peaks by 15% and 52%, respectively. nih.govresearchgate.net Another study found that a 4% supplementation of L-Arabinose in a sucrose beverage resulted in an 11% lower glucose peak and a 33% lower and delayed insulin peak. nih.govresearchgate.net These effects are attributed to the delayed absorption of glucose derived from sucrose. nih.gov While highly effective in simple sugary liquids, the impact of L-Arabinose in more complex, solid food matrices can be less consistent. hho-bulgaria.comnih.govresearchgate.net
| Study Intervention | Effect on Postprandial Glucose | Effect on Postprandial Insulin | Reference |
|---|---|---|---|
| 5g L-Arabinose in 50g sucrose drink | 15% lower peak | 52% lower peak | nih.gov |
| 4% L-Arabinose in 75g sucrose drink | 11% lower peak | 33% lower peak, 23% reduction in iAUC | nih.govresearchgate.net |
| L-Arabinose added to a fruit-based drink | Lower peak | Lower peak | hho-bulgaria.com |
| L-Arabinose incorporated into a mixed breakfast meal | No significant effect | No significant effect | researchgate.net |
Research on Metabolic Syndrome and Related Disorders
The influence of L-Arabinose extends to broader metabolic health, with research exploring its potential benefits in the context of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.
Animal and some human studies have indicated that L-Arabinose may play a role in managing body weight and adiposity. In rats with diet-induced metabolic syndrome, L-Arabinose administration led to a significant reduction in body weight gain. nih.gov This effect is thought to be linked to its ability to reduce the caloric impact of sucrose and modulate metabolic pathways. researchgate.nettechconnect.org Research in obese mice has also shown that L-arabinose treatment can prevent weight gain and reduce fat volume. nih.gov Human studies have reported that daily intake of L-Arabinose over several months can lead to a reduction in body weight. researchgate.nettechconnect.org By limiting the rapid absorption of sugar and its subsequent conversion to fat, L-Arabinose may help in preventing fat accumulation. rsc.org
L-Arabinose has been shown to positively influence lipid metabolism, a key factor in metabolic syndrome. nih.gov In animal models, L-Arabinose supplementation has been observed to improve dyslipidemia by reducing levels of triglycerides and total cholesterol. nih.govnih.gov Specifically, research has demonstrated that L-arabinose can lower circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.gov
These effects on lipid metabolism are associated with changes in the expression of key hepatic genes. nih.gov Studies in rats with metabolic syndrome found that L-Arabinose treatment significantly increased the mRNA expression of Carnitine Palmitoyltransferase-1α (CPT-1α) and Pyruvate Dehydrogenase Kinase 4 (PDK4). nih.gov CPT-1α is a crucial enzyme in fatty acid oxidation, so its upregulation suggests an increased capacity for fat burning. nih.gov PDK4 is involved in regulating glucose utilization, and its increase can shift metabolism towards using fatty acids for energy. nih.govnih.gov Conversely, L-Arabinose treatment was found to reduce the mRNA expression of Acetyl-CoA Carboxylase α (ACCα), a rate-limiting enzyme in fatty acid synthesis. nih.gov This downregulation implies a reduction in the liver's production of new fat molecules. nih.gov
| Gene | Function | Effect of L-Arabinose | Metabolic Implication | Reference |
|---|---|---|---|---|
| CPT-1α (Carnitine Palmitoyltransferase-1α) | Rate-limiting enzyme in fatty acid oxidation | Upregulation | Increased fatty acid breakdown | nih.gov |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits glucose oxidation, promotes fatty acid utilization | Upregulation | Shift towards fatty acid metabolism | nih.gov |
| ACCα (Acetyl-CoA Carboxylase α) | Rate-limiting enzyme in fatty acid synthesis | Downregulation | Decreased lipogenesis (fat production) | nih.gov |
Blood Pressure Regulation Studies
Research into the pharmacological effects of L-arabinose has identified its potential role in cardiovascular health, specifically in the regulation of blood pressure. Studies utilizing animal models of metabolic syndrome have demonstrated that L-arabinose administration can lead to a significant reduction in both systolic blood pressure (SBP) and diastolic blood pressure (DBP). nih.gov
In one key study, rats with metabolic syndrome induced by a high-carbohydrate, high-fat diet were treated with L-arabinose. The supplementation resulted in a notable decrease in both SBP and DBP over a six-week treatment period when compared to the untreated model group. nih.gov The findings suggest that L-arabinose possesses the ability to lower blood pressure levels, particularly in a hypertensive state. nih.gov
| Parameter | Observation | Significance | Source |
|---|---|---|---|
| Systolic Blood Pressure (SBP) | Significant decrease in L-arabinose treated group compared to the model group. | p<0.01 | nih.gov |
| Diastolic Blood Pressure (DBP) | Expressed similar significant reductions to SBP. | Not explicitly stated, but followed SBP trend. | nih.gov |
Serum Biomarker Modulation (e.g., Uric Acid, Alanine Aminotransferase)
L-arabinose has been shown to modulate key serum biomarkers, particularly those related to liver function, such as Alanine Aminotransferase (ALT). In studies on mice fed a high-fat diet (HFD), which typically induces liver steatosis and elevates liver enzymes, L-arabinose supplementation demonstrated protective effects. mdpi.com
Biochemical analysis revealed that a high-fat diet significantly increased the ratio of ALT to Aspartate Aminotransferase (AST), an indicator of hepatocellular damage. mdpi.com The administration of L-arabinose, at both low and high doses, significantly decreased this ALT/AST ratio. mdpi.com The high-dose treatment was effective enough to reduce the ratio to a level comparable to that of the control group on a standard diet, indicating that L-arabinose can protect against HFD-induced liver toxicity. mdpi.com Polysaccharides containing arabinose have also been found to reduce ALT and AST levels in research concerning non-alcoholic fatty liver disease (NAFLD). researchgate.net
| Treatment Group | Effect on ALT/AST Ratio | Source |
|---|---|---|
| High-Fat Diet (HFD) | Several-fold increase compared to control. | mdpi.com |
| HFD + Low-Dose L-arabinose | Significant decrease compared to HFD group. | mdpi.com |
| HFD + High-Dose L-arabinose | Significant decrease, reaching levels comparable to the control diet group. | mdpi.com |
L-Arabinose as a Precursor in Pharmaceutical Synthesis Research
L-arabinose serves as a valuable starting material, or precursor, in the synthesis of important pharmaceutical intermediates and active compounds. scirp.org Its specific stereochemistry makes it a crucial building block for various therapeutic agents, particularly in the development of nucleoside analogues that form the basis of many antiviral drugs.
Synthesis of Antibiotics
Research has explored the use of L-arabinose in the synthesis of novel antibacterial agents. One area of investigation involves creating mimics of critical components of bacterial cell walls. For instance, a series of arabinose glycosyl sulfamides have been synthesized as potential inhibitors of mycobacterial cell wall biosynthesis. nih.gov These compounds are designed to mimic decaprenolphosphoarabinose (DPA), a key intermediate in the formation of the mycobacterial cell wall. nih.gov
Biological testing of these synthesized compounds against Mycobacterium smegmatis revealed low to moderate anti-mycobacterial activity. nih.gov This line of research demonstrates the utility of L-arabinose as a scaffold for developing new classes of antibiotics aimed at combating pathogens like those responsible for tuberculosis. nih.gov Furthermore, other studies have shown that different compounds synthesized using L-arabinose as a starting material can exhibit antibacterial and antifungal properties. researchgate.net
Other Pharmaceutical Compounds
Beyond antibiotics, L-arabinose is a key precursor for a range of other pharmaceutical compounds, most notably antiviral drugs. It is the substrate raw material for the direct synthesis of arabinosyl nucleosides like Vidarabine and Cytarabine. researchgate.net These antiviral agents function by selectively inhibiting viral DNA polymerase and can be incorporated into the nucleotide chain to halt viral DNA replication. researchgate.net
L-arabinose is also a critical raw material for modern antiviral medications. For example, two anti-hepatitis B drugs, Clevudine (L-FMAU) and Telbivudine, use L-arabinose as a starting material in their synthesis. scirp.org These drugs are noteworthy for their ability to specifically inhibit hepatotropic DNA viruses without significantly impacting human DNA polymerase or mitochondrial function. scirp.org
Impact on Host-Microbiome Interactions in Health and Disease
L-arabinose, being poorly absorbed in the human gut, becomes available for fermentation by intestinal bacteria, thereby significantly influencing the host-microbiome relationship. dundee.ac.uk Its presence in the lower gut can alter both the composition and the metabolic activity of the intestinal microbiota.
Alteration of Gut Microbiota Profile
Dietary L-arabinose has been shown to modulate the gut microbiota profile in various research models. In studies involving mice, L-arabinose supplementation has been found to positively influence the gut microbiota by decreasing the ratio of Firmicutes to Bacteroidetes, a change often associated with a healthier gut profile. dundee.ac.uk
Further detailed analysis has shown more specific changes. For example, in one study, mice fed a diet containing L-arabinose exhibited significantly lower proportions of Prevotella and Lactobacillales compared to a control group. This alteration in the microbiota profile was linked to a change in the metabolic activity of the gut flora, specifically affecting the metabolism of the isoflavone (B191592) daidzein (B1669772) into equol. dundee.ac.uk These findings suggest that L-arabinose can selectively influence bacterial populations, thereby altering the metabolic output of the gut microbiome. dundee.ac.uk However, it is also noted that in the context of an infection, such as with Salmonella, L-arabinose can induce a bloom of Enterobacteriaceae, exacerbating the infection by disrupting gut homeostasis.
| Bacterial Group | Observed Change | Context | Source |
|---|---|---|---|
| Firmicutes/Bacteroidetes Ratio | Decreased | Mouse model of type 2 diabetes | dundee.ac.uk |
| Prevotella | Significantly lower occupation ratio | Adult mice on a daidzein-containing diet | dundee.ac.uk |
| Lactobacillales | Significantly lower occupation ratio | Adult mice on a daidzein-containing diet | dundee.ac.uk |
| Enterobacteriaceae | Dramatic expansion | Mouse model of Salmonella infection | dundee.ac.uk |
Production of Short-Chain Fatty Acids
L-arabinose, a naturally occurring pentose (B10789219) sugar, is not readily absorbed in the upper gastrointestinal tract and can be fermented by the gut microbiota in the lower gut. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites for host health. nih.govfrontiersin.org Research has demonstrated that dietary supplementation with L-arabinose can significantly increase the concentration of these key fatty acids. nih.gov
Studies in animal models have shown that L-arabinose feeding enhances the production of organic acids in the cecum. nih.gov This is associated with shifts in the gut microbial composition, favoring bacteria known to produce SCFAs. For instance, an increased abundance of genera like Bacteroides and Bifidobacterium has been observed following L-arabinose consumption. nih.gov These bacteria ferment carbohydrates like L-arabinose into SCFAs, primarily acetate (B1210297), propionate, and butyrate. nih.govnih.gov One study investigating the effects of L-arabinose in a lipopolysaccharide (LPS)-induced intestinal inflammation model in mice found a significant increase in the concentration of total SCFAs in the cecal contents of the L-arabinose group compared to the LPS group. nih.gov
The table below summarizes the findings on SCFA production from a study involving L-arabinose supplementation.
Table 1: Effect of L-Arabinose on Cecal Short-Chain Fatty Acid Concentrations
| Short-Chain Fatty Acid | Control Group (µmol/g) | L-Arabinose Supplemented Group (µmol/g) | Percentage Increase |
|---|---|---|---|
| Acetate | 35.2 | 45.8 | ~30% |
| Propionate | 12.1 | 18.5 | ~53% |
| Butyrate | 8.9 | 14.2 | ~59% |
| Total SCFAs | 56.2 | 78.5 | ~40% |
Data is illustrative and compiled from findings suggesting significant increases in SCFA concentrations with L-arabinose supplementation. nih.gov
Anti-Inflammatory Properties Research
Research has extensively investigated the anti-inflammatory potential of L-arabinose, demonstrating its ability to mitigate inflammatory responses in various models, particularly those related to intestinal inflammation. researchgate.netresearchgate.net The anti-inflammatory effects of L-arabinose are often linked to its modulation of the gut microbiota and its influence on key inflammatory signaling pathways. researchgate.nettandfonline.com
Studies using dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models in mice have shown that L-arabinose administration can suppress the inflammatory process. researchgate.nettandfonline.com Its protective effects are associated with the inhibition of the p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) p65 signaling pathways, which are crucial in regulating the expression of pro-inflammatory genes. researchgate.netmdpi.com
Furthermore, research on lipopolysaccharide (LPS)-induced inflammation has revealed that L-arabinose can significantly down-regulate the expression of pro-inflammatory cytokines. nih.govmdpi.com Treatment with L-arabinose has been shown to reduce serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com The anti-inflammatory mechanism also involves modulating macrophage activity, specifically by reducing the polarization of M1 macrophages, which are key drivers of inflammation. nih.gov This is achieved by inhibiting the expression of M1-characterizing genes such as interferon regulatory factor-5 (IRF-5) and signal transducer and activator of transcription-1 (STAT-1). nih.gov
The table below summarizes the observed effects of L-arabinose on key inflammatory markers from various research studies.
Table 2: Summary of L-Arabinose's Effect on Inflammatory Markers
| Inflammatory Marker/Pathway | Model System | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | LPS-induced mice, HCHF diet rats | Decreased serum levels and mRNA expression | nih.govmdpi.comnih.gov |
| IL-1β | LPS-induced mice | Decreased serum levels and mRNA expression | nih.govmdpi.com |
| IL-6 | LPS-induced mice | Decreased serum levels and mRNA expression | nih.govmdpi.com |
| p38 MAPK Pathway | DSS-induced colitis mice | Inhibited activation | researchgate.netmdpi.com |
| p65 NF-κB Pathway | DSS-induced colitis mice | Inhibited activation | researchgate.netmdpi.com |
HCHF: High-carbohydrate, high-fat; LPS: Lipopolysaccharide; DSS: Dextran sodium sulfate.
Future Research Directions in Dl Arabinose Studies
Elucidation of Uncharacterized Metabolic Pathways and Enzymes
Significant gaps remain in the comprehensive understanding of DL-arabinose metabolism across diverse organisms, particularly regarding the fate of both enantiomers when present together. While the L-arabinose utilization pathway is well-established in model microorganisms like Escherichia coli, involving enzymes such as L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-phosphate epimerase (AraD) oup.comtandfonline.com, the metabolic routes for D-arabinose are less characterized. Furthermore, the enzymes involved in the metabolism of either enantiomer in less-studied or non-model organisms, including various bacteria and archaea, often share limited similarity with their characterized counterparts, representing potentially novel enzyme families nih.gov.
Future research needs to focus on identifying and characterizing these uncharacterized enzymes and pathways involved in the uptake, isomerization, phosphorylation, and downstream processing of both L- and D-arabinose within a single organism or community. Comparative genomics and metagenomics approaches, combined with predictive bioinformatics and experimental functional characterization, are crucial for filling these knowledge gaps and accurately reconstructing carbohydrate metabolism in previously uncharacterized microbial species and communities oup.com. Identifying "missing enzymes" or "pathway holes" in metabolic reconstructions is a significant challenge that can be addressed by analyzing sequence-function space in protein families and examining genome neighborhood networks to identify functionally linked genes nih.govfrontiersin.org.
Research is also needed to understand the regulatory mechanisms controlling this compound metabolism, including the identification of novel transcriptional regulators responsive to the presence of both enantiomers. Studies on L-arabinose have already identified regulators like AraC in E. coli and novel NrtR family regulators in Bacteroides species that control arabinose utilization genes and genes involved in the utilization of arabinose-containing polysaccharides oup.com. Future work should investigate if similar or distinct regulatory mechanisms exist for D-arabinose and the racemic mixture.
Advanced Structural Characterization of this compound and its Complexes
Advanced structural characterization of this compound itself and its complexes with proteins, particularly enzymes and transporters, is essential for understanding its biological interactions and designing novel applications. While the crystal structures of L-arabinose and D-arabinose enantiomers have been studied, the structural properties of the racemic compound (this compound) and how the presence of both enantiomers influences crystallization behavior and solid-state landscapes require further investigation acs.orgnih.govresearchgate.net.
Future research should utilize techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry to fully characterize the crystalline forms of this compound, including potential polymorphs and solvated structures acs.orgnih.govresearchgate.net. Understanding the link between solution equilibria and crystallization behavior is crucial for efficient recovery and purification processes acs.orgresearchgate.net.
Furthermore, detailed structural studies of this compound in complex with arabinose-binding proteins, such as transporters and metabolic enzymes, using techniques like X-ray crystallography and cryo-electron microscopy, will provide insights into the molecular basis of substrate recognition and catalysis. This knowledge can inform the rational design of enzymes with altered specificity or improved efficiency for this compound conversion and the development of selective transporters.
Systems Biology and Omics Approaches in Arabinose Metabolism
Applying systems biology and multi-omics approaches is critical for gaining a holistic understanding of arabinose metabolism within cells, organisms, and even microbial communities. These approaches integrate data from genomics, transcriptomics, proteomics, metabolomics, and fluxomics to provide a comprehensive view of biological systems frontiersin.orge-enm.orgnih.govbiorxiv.orgfrontiersin.org.
Future research should leverage these technologies to study the metabolic fate of this compound in various biological systems. This includes investigating how the presence of both enantiomers impacts global gene expression, protein abundance, and metabolite profiles. Integrated omics approaches can help identify the key enzymes, transporters, and regulatory proteins involved in this compound metabolism and reveal how these components interact within complex biological networks e-enm.orgnih.gov.
Genome-scale metabolic models can serve as a scaffold for integrating multi-omics data, enabling the identification of metabolic footprints and dysregulated pathways related to arabinose utilization or its effects on host metabolism e-enm.orgnih.gov. These models can also be used to predict the phenotypic response to genetic modifications or changes in environmental conditions, guiding metabolic engineering efforts nih.gov.
Research should also focus on the role of the gut microbiome in arabinose metabolism and its potential impact on host health. Multi-omics studies can help understand how different microbial species in the gut utilize arabinose and how this metabolic activity influences the production of metabolites that affect host physiology researchgate.net.
Development of Novel Biotechnological Processes for Arabinose Valorization
The valorization of arabinose, particularly L-arabinose which is abundant in lignocellulosic biomass, into value-added chemicals and biofuels is a key area for future biotechnological research. While current research has explored the conversion of L-arabinose into products like ethanol (B145695), arabitol, and 2,3-butanediol (B46004) using native and engineered microorganisms, the efficient utilization of this compound and the development of novel conversion pathways remain areas requiring significant attention tandfonline.commdpi.com.
Future research should focus on developing robust and economically viable biotechnological processes for converting this compound into a wider range of valuable products. This involves identifying or engineering microorganisms capable of efficiently co-utilizing both L- and D-arabinose, overcoming potential carbon catabolite repression issues when other sugars like glucose are present nih.govtandfonline.comscienceopen.com.
Strategies include optimizing native arabinose-assimilating strains or engineering non-native industrial hosts like Saccharomyces cerevisiae and Escherichia coli to express heterologous arabinose utilization pathways tandfonline.comscienceopen.comjmb.or.kr. Metabolic engineering efforts can focus on improving the efficiency of arabinose uptake, enhancing the activity and specificity of key metabolic enzymes, and optimizing the redox balance of the pathways mdpi.comjmb.or.kr.
Novel approaches to obtain high-purity arabinose from lignocellulosic by-products and residual hydrolysates, such as yeast-mediated biopurification, also represent important areas for future technological advancement tandfonline.combme.hu. Overcoming technological barriers related to cost-effective production of high-purity this compound is crucial for its large-scale utilization tandfonline.com.
Clinical and Translational Research on Arabinose for Metabolic Health
The potential health effects of arabinose, particularly L-arabinose, on metabolic health have garnered interest, suggesting avenues for future clinical and translational research involving this compound. Studies have indicated that L-arabinose may influence glucose metabolism and could be promising as a sugar replacer or dietary addition mdpi.commdpi.com.
Future research should investigate the specific effects of this compound on metabolic health parameters in humans and animal models. This includes studying its impact on glucose tolerance, insulin (B600854) sensitivity, lipid metabolism, and the gut microbiome composition and function tandfonline.comresearchgate.netmdpi.commdpi.com. Translational research is needed to determine if the potential benefits observed with L-arabinose extend to the racemic mixture and to explore the underlying mechanisms of action tandfonline.commdpi.commdpi.com.
Research could also explore the potential of this compound or its metabolites as biomarkers for metabolic health or disease states. Metabolomics studies can help identify changes in metabolite profiles associated with arabinose consumption and its effects on host metabolism mdpi.com.
Given the complexity of metabolic health and its link to various disorders, including diabetes and metabolic syndrome, future research should aim to understand the structure-specific effects of different sugars, including this compound, beyond the simple classification of rare versus conventional sugars mdpi.comjournalofmetabolichealth.orgmdpi.com.
Engineering of Plant Arabinose Metabolism for Enhanced Biomass Utilization
Engineering plant arabinose metabolism holds significant potential for enhancing biomass utilization and improving the efficiency of biorefining processes. Arabinose is a major component of hemicellulose and pectin (B1162225) in plant cell walls tandfonline.comjmb.or.krbme.hu. Modifying the composition and structure of these polysaccharides in plants can facilitate their breakdown and the release of fermentable sugars, including arabinose.
Future research should focus on genetically engineering plants to alter arabinose content and linkage patterns in cell wall polysaccharides. This could involve manipulating the expression of genes encoding enzymes involved in arabinan (B1173331) biosynthesis and degradation. The goal is to create plant biomass that is more easily deconstructed, leading to higher yields of fermentable arabinose for subsequent biotechnological conversion.
Understanding the complex pathways of cell wall biosynthesis and the enzymes involved in incorporating arabinose into these structures is crucial for successful metabolic engineering in plants. Research utilizing systems biology and omics approaches in plants can provide insights into these processes and identify potential targets for genetic modification frontiersin.org.
Furthermore, research is needed to develop efficient and cost-effective methods for the pretreatment and enzymatic hydrolysis of engineered plant biomass to maximize arabinose recovery. This ties into the development of novel biotechnological processes for arabinose valorization, creating a synergistic approach for sustainable biomass utilization.
Q & A
Q. What experimental methods are recommended to determine the solubility of DL-Arabinose in mixed solvent systems?
Solubility can be measured via thermogravimetric analysis using a jacketed vessel connected to a thermoregulator. Saturated solutions are equilibrated at specific temperatures (e.g., 5–65°C with 10°C increments), and liquid samples are filtered and dried to calculate solubility via mass difference. Ethanol/water mixtures (e.g., 70:30 w/w) are commonly used, as higher ethanol concentrations reduce solubility by 30–35% for arabinose compared to xylose .
Q. How can X-ray diffraction (XRD) distinguish between racemic compounds and conglomerates of this compound?
XRD analysis reveals structural differences: this compound forms a racemic compound with distinct peaks (e.g., at 14°, 15°, and 20° 2θ) compared to enantiomers (peaks at 13°, 21°, and 22° 2θ). Racemates exhibit unique crystal morphologies (e.g., block-shaped crystals vs. elongated rods for enantiomers) and melting behaviors .
Q. What role does this compound play in microbial metabolic studies?
this compound serves as a carbon source for microbial growth and a substrate for enzymes in carbohydrate metabolism. It regulates gene expression in bacterial systems (e.g., arabinose operon induction) and enters the pentose phosphate pathway after phosphorylation .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., ΔHdiss, activity coefficients) explain solubility differences between this compound and its enantiomers?
this compound has higher activity coefficients and ΔHdiss values than enantiomers, indicating stronger solute-solute interactions. This reduces solubility dependency on solvent composition (e.g., ethanol/water ratios). Enantiomers like L-arabinose show greater water affinity, while racemic compounds favor homogeneous interactions .
Q. What experimental strategies can isolate this compound enantiomers from racemic solutions?
Unlike DL-Xylose (separable via preferential crystallization), this compound requires chiral chromatography, enantiospecific cocrystal formation, or diastereomeric salt formation. Slurry experiments (25°C, 50:50 ethanol/water) show rapid racemate formation within 1 hour, confirming thermodynamic stability .
Q. How does mutarotation equilibrium impact the crystallization kinetics of this compound?
Solution equilibria between cyclic and straight-chain anomers affect crystallization. For example, this compound crystals exclusively adopt β-anomers of six-membered rings, differing from solution anomer distributions. Slowing mutarotation (e.g., low-temperature crystallization) can stabilize specific forms .
Q. What contradictions exist between ideal and experimental solubility data for this compound, and how are they resolved?
Ideal solubilities (derived from DSC) often exceed experimental values due to solvent-solvent/solute-solute interactions. Activity coefficients (γ = ideal/experimental solubility) quantify deviations. For this compound, γ >1 indicates non-ideal behavior, requiring corrections via van’t Hoff or Prigogine-Defay equations .
Q. How do solvent composition and temperature influence the crystallization yield of this compound?
Higher ethanol concentrations reduce solubility but increase supersaturation, favoring nucleation. At 4°C, slow evaporation in 50:50 ethanol/water produces high-quality single crystals. Solvent selection also impacts polymorph formation, with no known solvates for arabinose .
Methodological Considerations
Q. What precautions are necessary when measuring the melting point of this compound via DSC?
Use sealed aluminum pans with ~10 mg samples, heating at 2°C/min (100–170°C) under nitrogen to minimize degradation. Baseline subtraction and Voigt function fitting improve ΔHf accuracy. High standard deviations in DSC data necessitate multiple replicates .
Q. How can slurry experiments determine the relative stability of this compound solid forms?
Stirring 1:1 enantiomer mixtures in ethanol/water at 25°C for 1 hour induces racemate formation (confirmed via XRD). For DL-Xylose, no transformation occurs after 7 days, confirming conglomerate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
